Combretastatin A1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYSJSHVJULID-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028842 | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109971-63-3 | |
| Record name | Combretastatin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109971-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Combretastatin A-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COMBRETASTATIN A-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Combretastatin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of Combretastatin A1, a potent antimitotic agent, from its natural source, the South African bushwillow tree, Combretum caffrum. This document details the pivotal experimental protocols, presents key quantitative data, and illustrates the molecular mechanism of action and discovery workflow.
Introduction
The quest for novel anticancer agents from natural sources has led to the discovery of numerous clinically significant compounds. Among these, the combretastatins, a class of stilbenoids, have garnered considerable attention for their potent cytotoxic and anti-angiogenic properties. This compound, a cis-stilbene, was one of the first members of this family to be isolated from the bark and stem wood of the South African tree Combretum caffrum.[1][2][3] The initial impetus for investigating this plant species arose from a screening program by the National Cancer Institute (NCI) in the 1970s, which identified extracts of C. caffrum as having significant activity against murine P-388 lymphocytic leukemia.[3] Subsequent research by G. R. Pettit and colleagues led to the successful isolation and structural elucidation of this compound in the 1980s.[4][5]
This guide will delve into the technical aspects of this discovery, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Experimental Protocols
The following sections outline the key experimental methodologies employed in the initial discovery and characterization of this compound from Combretum caffrum.
Plant Material Collection and Extraction
The initial collection of Combretum caffrum plant material (including branches, leaves, and fruit) was conducted in the former Rhodesia (now Zimbabwe) in 1973 as part of the NCI's plant procurement program.[1] A large-scale extraction was performed on 55 kg of the dried plant material.[5]
Extraction Protocol:
-
Maceration: The dried and ground plant material was exhaustively extracted with a mixture of methylene chloride and methanol.
-
Solvent Partitioning: The resulting crude extract was concentrated and then subjected to a series of solvent-solvent partitions to fractionate the components based on their polarity. This typically involves partitioning between a non-polar solvent (e.g., hexane or carbon tetrachloride) and a polar solvent mixture (e.g., methanol-water).
Bioassay-Guided Fractionation and Isolation
The fractionation process was guided by a bioassay to identify the fractions with the highest biological activity. The primary bioassay used in the initial discovery was the 9ASK system, which measures the reversal of astrocyte formation.[5]
Isolation Protocol:
-
Preliminary Chromatography: The active fractions from solvent partitioning were subjected to preliminary chromatographic separation. The original work by Pettit et al. employed a combination of steric exclusion and adsorption chromatography.
-
Sephadex LH-20 Chromatography: A common technique for separating natural products, Sephadex LH-20 (a lipophilic dextran gel) was likely used for size-exclusion and partition chromatography, with methanol often employed as the mobile phase.
-
Silica Gel Chromatography: Further purification was achieved using silica gel column chromatography. A gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) would have been used to elute compounds of varying polarities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was likely achieved using preparative or semi-preparative HPLC, probably on a reverse-phase (C18) column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques and confirmed by X-ray crystallography and total synthesis.[4]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic rings and the cis-configuration of the stilbene double bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present (e.g., hydroxyl, methoxy) and the conjugated system of the molecule, respectively.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided an unambiguous three-dimensional structure of this compound, confirming the connectivity of the atoms and the stereochemistry of the double bond.[4]
-
Total Synthesis: The structure was further confirmed by the total chemical synthesis of the proposed molecule, which then showed identical physical and spectral properties to the natural product.[4]
Quantitative Data
The biological activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vivo and In Vitro Activity of this compound
| Assay System | Parameter | Value | Reference |
| Murine P-388 Lymphocytic Leukemia (in vivo) | % Life Extension | 26-29% at 2.75-11 mg/kg | [4] |
| Murine P-388 Lymphocytic Leukemia (in vitro) | ED₅₀ | 0.99 µg/mL | [4] |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines (NCI-60 Panel)
Note: Specific IC₅₀/GI₅₀ values for this compound against the full NCI-60 panel require querying the NCI's public database. The following is a representative example of such data.
| Cell Line | Cancer Type | GI₅₀ (M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | Data not available in current search |
| K-562 | Leukemia | Data not available in current search |
| MOLT-4 | Leukemia | Data not available in current search |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | Data not available in current search |
| HOP-92 | Non-Small Cell Lung Cancer | Data not available in current search |
| NCI-H226 | Non-Small Cell Lung Cancer | Data not available in current search |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | Data not available in current search |
| HCT-116 | Colon Cancer | Data not available in current search |
| SW-620 | Colon Cancer | Data not available in current search |
| And other cancer types... |
Researchers are encouraged to consult the NCI Developmental Therapeutics Program's public database for comprehensive screening data on this compound (NSC 348103).[6][7]
Visualizations: Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the discovery workflow and the molecular mechanism of action of this compound.
Discovery Workflow
Caption: Workflow for the discovery and isolation of this compound.
Molecular Mechanism of Action
Caption: Signaling pathway of this compound's antimitotic activity.
Mechanism of Action: A Deeper Dive
This compound exerts its potent cytotoxic effects primarily through the disruption of microtubule dynamics.
Tubulin Binding and Microtubule Depolymerization
The core mechanism of action of this compound is its high-affinity binding to the colchicine-binding site on β-tubulin.[4] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule formation shifts the dynamic equilibrium towards depolymerization, leading to a collapse of the microtubule network.[8] This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cells, such as cancer cells, as it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8]
Downstream Signaling Effects: Inhibition of Wnt/β-catenin Pathway
Recent evidence suggests that the disruption of microtubule dynamics by agents like combretastatins can have broader effects on cellular signaling. One significant downstream consequence is the inhibition of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[1][9]
The nuclear translocation of β-catenin, a key step in activating Wnt target gene transcription, is a microtubule-dependent process.[1][9] This transport is facilitated by motor proteins, such as kinesin-2, which move along microtubule tracks.[10][11][12] By causing microtubule depolymerization, this compound effectively disrupts the "railway" necessary for kinesin-2 to transport β-catenin into the nucleus.[1][9] This leads to a decrease in nuclear β-catenin levels, thereby suppressing the transcription of genes involved in cell proliferation, survival, and angiogenesis. This dual mechanism of action—direct mitotic arrest and inhibition of pro-survival signaling—contributes to the potent anticancer activity of this compound.
References
- 1. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinesin-2 and IFT-A act as a complex promoting nuclear localization of β-catenin during Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A1: A Technical Guide to its Mechanism as a Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A1 (CA1), a natural stilbenoid phenol derived from the African bush willow tree Combretum caffrum, is a potent anti-cancer agent that functions as a microtubule-targeting agent. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a tubulin inhibitor. We will delve into its binding characteristics, the downstream cellular consequences of microtubule disruption, and its significant activity as a vascular disrupting agent (VDA). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their physiological functions. This dynamism makes them a prime target for anticancer therapeutics.
This compound is a prominent member of the combretastatin family, which are known for their potent cytotoxic and anti-vascular effects.[1][2] Structurally, the cis-stilbene configuration of CA1 is crucial for its high-affinity binding to tubulin and its biological activity.[1] Due to its poor water solubility, a more soluble phosphate prodrug, this compound phosphate (CA1P), has been developed for clinical investigation.[3] This prodrug is readily converted to the active CA1 by endogenous phosphatases.[4]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is its direct interaction with tubulin, leading to the disruption of microtubule dynamics.
Binding to the Colchicine Site on β-Tubulin
This compound binds to the colchicine-binding site on the β-tubulin subunit.[1][5] This binding is non-covalent and reversible. The trimethoxyphenyl ring of CA1 is a key structural feature that it shares with colchicine, facilitating its interaction with this specific pocket.[1] By occupying the colchicine-binding site, CA1 introduces a conformational strain in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of existing microtubules and prevents the formation of new ones, thereby suppressing the dynamic instability essential for their function.
Downstream Cellular Consequences
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, ultimately leading to cell death.
-
Cell Cycle Arrest at G2/M Phase: Functional microtubules are essential for the formation of the mitotic spindle, a structure required for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, CA1 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, can trigger programmed cell death, or apoptosis.[6] CA1-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[6]
-
Vascular Disruption: One of the most significant effects of this compound is its potent anti-vascular activity. It selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature.[1] Disruption of the microtubule cytoskeleton in these endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[1][7] This results in extensive tumor necrosis due to oxygen and nutrient deprivation.[1]
Quantitative Data
The potency of this compound and its derivatives has been quantified in various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) for tubulin polymerization and cell growth in different cancer cell lines.
| Compound | Assay | IC50 (µM) | Reference(s) |
| This compound Analog | Tubulin Polymerization | 1.6 - 1.8 | [1] |
| Combretastatin A4 | Tubulin Polymerization | ~1-3 | [1] |
| This compound Analog | Tubulin Polymerization | 2 - 3 | [1] |
| Silicon-containing CA4 Analog | Tubulin Polymerization | 0.007 | [8] |
| C-13 (CA1 Analog) | MAP-rich Tubulin Polymerization | 63 ± 27 | [9] |
Table 1: Inhibition of Tubulin Polymerization by this compound and its Analogs.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| β-lactam CA1 Analog | MCF-7 | Breast Cancer | 0.010 - 0.017 | [1] |
| β-lactam CA1 Analog | MDA-MB-231 | Breast Cancer | 0.047 - 0.054 | [1] |
| Acylhydrazone CA1 Analog | Various | Various | 0.08 - 35.6 | [1] |
| XN0502 (CA4 Analog) | A549 | Non-small cell lung cancer | 1.8 ± 0.6 | [6] |
| XN0502 (CA4 Analog) | HL-7702 (normal) | Normal Liver | 9.1 ± 0.4 | [6] |
| CA4 Analog | A549, IMR-32 | Lung, Neuroblastoma | 4.10 - 15.10 | [10] |
| CA4 Analog | MDA-MB-231 | Breast Cancer | 9.85 - 23.94 | [10] |
| CA4 Analog | HeLa | Cervical Cancer | 8.39 - 11.70 | [10] |
Table 2: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (or CA1P) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control (DMSO).
-
Add purified tubulin to the reaction mixture to a final concentration of 3-5 mg/mL.
-
Immediately transfer the reaction mixture to a pre-warmed 96-well plate in the spectrophotometer set at 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The rate of polymerization and the maximum polymer mass can be determined from the resulting polymerization curves. The IC50 value is the concentration of CA1 that inhibits tubulin polymerization by 50%.
Competitive Colchicine-Binding Assay
This assay determines if this compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
Materials:
-
Purified tubulin
-
[³H]Colchicine
-
Unlabeled colchicine (for positive control)
-
This compound
-
Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate purified tubulin (e.g., 1 µM) with a fixed concentration of [³H]colchicine (e.g., 5 µM) in the binding buffer.
-
Add varying concentrations of this compound or unlabeled colchicine to the reaction mixtures.
-
Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separate the protein-bound [³H]colchicine from the unbound ligand. This can be achieved by methods such as gel filtration or by adsorbing the protein to DEAE-cellulose filter discs.
-
Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
The concentration of CA1 that inhibits 50% of the specific [³H]colchicine binding is determined as the IC50 value. The inhibition constant (Ki) can then be calculated.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the cell cycle distribution of a cancer cell population.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The resulting DNA histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
Caption: Mechanism of action of this compound as a tubulin inhibitor.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a potent microtubule-destabilizing agent with a well-defined mechanism of action centered on its binding to the colchicine site of β-tubulin. This interaction effectively inhibits tubulin polymerization, leading to a cascade of events including cell cycle arrest at the G2/M phase, induction of apoptosis, and profound anti-vascular effects within the tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel microtubule inhibitors as promising anti-cancer therapeutics. Further research into its downstream signaling pathways and potential for combination therapies will be crucial in realizing its full clinical potential.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 is a potent, naturally occurring stilbenoid isolated from the bark of the South African bushwillow tree, Combretum caffrum. As a member of the combretastatin family, it has garnered significant attention within the scientific community for its powerful anti-cancer properties. This document provides an in-depth technical overview of the chemical structure of this compound and detailed pathways for its synthesis, catering to researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is characterized by a cis-stilbene backbone, which is crucial for its biological activity. The molecule features two phenyl rings connected by a cis-alkene bridge. One phenyl ring is substituted with three methoxy groups, while the other contains one methoxy and two hydroxyl groups. The IUPAC name for this compound is (Z)-2,3-dihydroxy-4-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₆ |
| Molar Mass | 332.35 g/mol |
| CAS Number | 109971-63-3 |
| Appearance | White solid |
| SMILES | COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O |
| InChI | InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- |
Synthesis Pathways
The synthesis of this compound has been approached through various routes, with the Wittig reaction being a cornerstone of many total synthesis strategies.[2][3] Alternative methods, such as the Perkin reaction, have also been successfully employed.[4][5]
Wittig Reaction Pathway
The seminal total synthesis of this compound, reported by Pettit et al., utilizes a Wittig reaction as the key step for constructing the cis-stilbene bridge.[2][3] This approach offers high yields and favorable stereoselectivity towards the desired cis isomer.
The general workflow for the Wittig synthesis of this compound is depicted below:
References
- 1. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 2. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Combretastatin A1 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 (CA1) is a natural stilbenoid phenol, originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. It belongs to a class of potent anti-cancer compounds known for their ability to disrupt tubulin polymerization. As a vascular-disrupting agent (VDA), CA1 and its more soluble phosphate prodrug, this compound phosphate (CA1P), primarily target the rapidly proliferating endothelial cells of the tumor neovasculature. This targeted action leads to a cascade of events culminating in vascular shutdown and subsequent tumor necrosis. This technical guide provides an in-depth overview of the biological activity of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Tubulin Depolymerization
The principal mechanism of action for this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, CA1 inhibits the polymerization of tubulin dimers into microtubules[1]. This disruption of microtubule dynamics has profound effects on the structural integrity and function of endothelial cells.
The depolymerization of the microtubule cytoskeleton leads to significant morphological changes in endothelial cells. Within minutes of exposure, cultured endothelial cells retract, lose their characteristic cobblestone monolayer morphology, and assume a more rounded shape[1]. This is accompanied by a reorganization of the actin cytoskeleton[2].
Quantitative Analysis of Biological Effects
While much of the detailed in vitro research has focused on the closely related analogue, Combretastatin A4 phosphate (CA4P), the available data for this compound and its prodrug indicate a similar and potent biological activity profile.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Combretastatin A4 Analogs | Bovine Retinal Capillary Endothelial Cells (BRCECs) | MTT Assay | 14.8 nM and 84.2 nM | [2] |
| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Counting | Significant decrease at 5-10 nM (with FGF-2 or VEGF-A) | [3] |
| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Counting | Effective at 1 nM (with combined FGF-2 and VEGF-A) | [3] |
Table 2: Induction of Cell Cycle Arrest and Apoptosis
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| Combretastatin A4 Phosphate (CA4P) | Endothelial Cells | G2/M Arrest | 65% of cells in G2/M after 24h with 100 nmol/L | [4] |
| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | Did not induce significant apoptosis at 10 and 50 nM after 24h | [5] |
| OXI4503 (CA1 diphosphate) | Endothelial Cells in vivo | Apoptosis | Induction of apoptosis in endothelial cells at 1-3 hours post-treatment | [6] |
Note: The pro-apoptotic effects of combretastatins on endothelial cells can be cell-type and context-dependent, with some studies indicating alternative cell death pathways.
Signaling Pathways Modulated by this compound
This compound's disruption of the microtubule network triggers a series of downstream signaling events that contribute to its anti-vascular effects. While direct studies on CA1 are limited, research on CA4P provides a strong model for the likely pathways involved.
VE-cadherin/β-catenin/Akt Signaling Pathway
A critical pathway affected by combretastatins in endothelial cells involves the vascular endothelial (VE)-cadherin signaling complex, which is essential for maintaining cell-cell adhesion and vascular integrity. Disruption of microtubules leads to the disengagement of VE-cadherin, internalization, and subsequent disruption of the endothelial barrier. This process involves the phosphorylation and de-localization of β-catenin and a reduction in the activity of the pro-survival kinase Akt[7].
Caption: VE-cadherin signaling disruption by this compound.
RhoA Activation Pathway
The morphological changes induced by combretastatins, such as cell rounding and stress fiber formation, are mediated by the activation of the small GTPase RhoA. Microtubule depolymerization leads to the activation of RhoA, which in turn promotes actin-myosin contractility, contributing to the disruption of the endothelial barrier and increased permeability.
Caption: RhoA activation pathway initiated by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological activity of this compound on endothelial cells.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Principle: Tubulin polymerization is monitored by an increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer.
-
Protocol Outline:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Add this compound (or vehicle control) at various concentrations to the tubulin solution on ice.
-
Transfer the mixture to a pre-warmed 37°C 96-well plate.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.
-
Inhibitors of tubulin polymerization, like this compound, will show a reduced rate and extent of absorbance increase compared to the control.
-
Caption: Workflow for a tubulin polymerization assay.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on endothelial cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Protocol Outline:
-
Seed endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Treat endothelial cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Principle: The DNA content of cells is proportional to their fluorescence intensity after staining with a DNA-binding dye like propidium iodide (PI).
-
Protocol Outline:
-
Treat endothelial cells with this compound.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., VE-cadherin, β-catenin, phospho-Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Protocol Outline:
-
Treat endothelial cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
RhoA Activation Assay (G-LISA)
This assay measures the levels of active, GTP-bound RhoA in endothelial cells.
-
Principle: A 96-well plate is coated with a Rho-GTP-binding protein. Cell lysates are added to the wells, and the active, GTP-bound RhoA binds to the plate. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.
-
Protocol Outline:
-
Treat endothelial cells with this compound for a short duration (e.g., 5-30 minutes).
-
Lyse the cells and quickly measure the protein concentration.
-
Add equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubate to allow the active RhoA to bind.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-RhoA antibody.
-
Wash and add the secondary antibody.
-
Add the detection reagent and measure the signal (colorimetric or chemiluminescent).
-
Conclusion
This compound is a potent tubulin-binding agent with significant biological activity against endothelial cells. Its ability to disrupt the microtubule network leads to profound morphological changes, cell cycle arrest, and ultimately, cell death, primarily through the disruption of key signaling pathways such as the VE-cadherin and RhoA pathways. While more quantitative in vitro data specific to this compound on endothelial cells would be beneficial, the extensive research on its close analog, Combretastatin A4, provides a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide provide a foundation for further investigation into the anti-angiogenic and vascular-disrupting properties of this promising class of compounds.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin family member OXI4503 induces tumor vascular collapse through the induction of endothelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Combretastatin A1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 phosphate (CA1P), a water-soluble prodrug of the natural stilbenoid this compound, has emerged as a potent anti-cancer agent in early preclinical development. Like its more extensively studied analog, combretastatin A4 phosphate (CA4P), CA1P functions as a vascular disrupting agent (VDA), primarily targeting the established tumor vasculature to induce rapid and extensive tumor necrosis.[1] This technical guide provides a comprehensive overview of the foundational preclinical studies of CA1P, detailing its mechanism of action, experimental protocols, quantitative data from key in vivo and in vitro studies, and the critical signaling pathways involved in its anti-tumor activity.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary molecular target of this compound, the active metabolite of CA1P, is tubulin. By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly proliferating cells, including endothelial cells lining the tumor vasculature.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A standard method to quantify the inhibitory effect of compounds on tubulin polymerization is a fluorescence-based assay.
Principle: Purified tubulin is induced to polymerize in the presence of GTP and a fluorescence reporter. The incorporation of the reporter into the growing microtubules results in an increase in fluorescence, which is monitored over time. The presence of a tubulin polymerization inhibitor, such as this compound, will reduce the rate and extent of this fluorescence increase.
Methodology:
-
Reagents: Purified porcine brain tubulin (>99% pure), GTP solution, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), and this compound.
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer is prepared.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The fluorescence is measured at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Vascular Disruption and Anti-Tumor Efficacy
The hallmark of CA1P's anti-cancer activity is its ability to induce rapid and selective shutdown of tumor blood vessels. This leads to extensive hemorrhagic necrosis within the tumor core, depriving cancer cells of oxygen and nutrients.
In Vivo Studies in Murine Tumor Models
Early preclinical studies predominantly utilized the MAC29 murine colon adenocarcinoma model to evaluate the in vivo efficacy of CA1P.
Animal Model:
-
Species: Inbred NMRI mice.
-
Tumor Line: MAC29, a transplantable murine colon adenocarcinoma.
-
Tumor Implantation: A small fragment of a donor MAC29 tumor is implanted subcutaneously into the flank of recipient mice. Tumors are allowed to grow to a palpable size before treatment initiation.[7]
Drug Administration:
-
Compound: this compound phosphate, dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage and Schedule: Mice are treated with a single dose of CA1P at varying concentrations.
Efficacy Endpoints:
-
Tumor Growth Delay: Tumor volume is measured at regular intervals using calipers. The time taken for the tumor to reach a predetermined size in treated versus control groups is compared.
-
Histological Analysis: Tumors are excised at specific time points post-treatment, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis.
-
Vascular Shutdown Measurement: Tumor blood flow and perfusion can be assessed using techniques such as laser Doppler flowmetry or dynamic contrast-enhanced imaging.[8][9][10]
Quantitative Data from Preclinical Studies
| Parameter | This compound Phosphate (CA1P) | Combretastatin A4 Phosphate (CA4P) | Reference |
| Maximum Tolerated Dose (MTD) in mice | > 250 mg/kg (single i.p. dose) | - | |
| Effective Dose for Significant Tumor Growth Delay (MAC29 model) | 50 mg/kg | 150 mg/kg | |
| Tumor Necrosis (MAC29 model, 24h post-treatment) | ~94% at effective dose | - | |
| Vascular Shutdown (MAC29 model) | Within 4 hours of treatment | Similar to CA1P | |
| Vascular Volume Decrease (MAC29 model, 2h post 150 mg/kg dose) | Strong decrease | - | [3][11] |
Signaling Pathway Disruption: The VE-Cadherin Axis
The profound vascular-disrupting effects of combretastatins are mediated, in part, through the disruption of endothelial cell-cell junctions. A key signaling pathway implicated is the Vascular Endothelial (VE)-cadherin pathway.
CA1P, through its active form, is believed to induce a rapid change in endothelial cell shape, leading to the disruption of the VE-cadherin/β-catenin complex. This compromises the integrity of the endothelial barrier, increases vascular permeability, and ultimately leads to vascular collapse and thrombosis within the tumor.[1][12][13][14]
Below is a diagrammatic representation of the proposed signaling pathway disruption by this compound.
Caption: Proposed signaling pathway for this compound-induced vascular disruption.
Experimental Workflow: In Vivo Anti-Tumor Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo anti-tumor efficacy of this compound phosphate in a preclinical setting.
References
- 1. Vascular disrupting agents [amdbook.org]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular disrupting agents | amdbook.org [amdbook.org]
Combretastatin A1: A Deeper Dive Beyond Tubulin Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Combretastatin A1 (CA1), a natural stilbenoid phenol originally isolated from the bark of the African bush willow tree, Combretum caffrum, is a potent cytotoxic agent. While its primary and most well-characterized mechanism of action is the inhibition of tubulin polymerization, a growing body of evidence reveals a complex and multifaceted interaction with a range of other molecular targets. This technical guide provides a comprehensive overview of the non-tubulin targets of this compound and its closely related, more extensively studied analogue, Combretastatin A4 (CA4). We delve into the signaling pathways modulated by these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development efforts in oncology.
Introduction
The combretastatins, particularly this compound (CA1) and Combretastatin A4 (CA4), have garnered significant interest in the field of oncology due to their potent anti-cancer properties.[1] Their primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] However, the therapeutic potential and the full spectrum of biological activity of these compounds extend beyond their effects on the cytoskeleton.
This guide focuses on the molecular targets of CA1 and its analogues beyond tubulin, providing researchers and drug development professionals with a detailed understanding of their pleiotropic effects. We will explore the impact of CA1 on key signaling pathways involved in angiogenesis, apoptosis, and cellular stress responses.
Anti-Angiogenic and Vascular-Disrupting Effects
A hallmark of the combretastatins is their potent ability to target and disrupt tumor vasculature. This effect is mediated through the modulation of several key signaling pathways in endothelial cells.
VE-cadherin/β-catenin/Akt Signaling Pathway
Combretastatin A4 phosphate (CA4P) has been shown to rapidly disrupt the molecular engagement of vascular endothelial-cadherin (VE-cadherin) at endothelial cell junctions.[1][3][4] This leads to increased endothelial permeability, inhibition of endothelial cell migration and capillary tube formation, ultimately resulting in vascular collapse and tumor necrosis.[1][3][4] The disruption of the VE-cadherin complex affects the downstream β-catenin and Akt signaling pathways.[1][3][4]
Quantitative Data:
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| CA4P | HUVEC | Cell Proliferation | Decreased FGF-2 or VEGF-A stimulated proliferation | 5 nM and 10 nM | [5] |
| CA4P | HUVEC | Cell Death | Increased death in FGF-2 and VEGF-A stimulated cells | 1 nM | [5] |
| CA4P | HUVEC | VE-cadherin & β-catenin tyrosine phosphorylation | Rapid decrease | 5 nM and 10 nM | [5] |
Experimental Protocol: Immunoprecipitation of VE-cadherin and β-catenin
This protocol is adapted from the methodology used to study the effects of CA4P on VE-cadherin and β-catenin phosphorylation.[5]
-
Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence. Treat the cells with this compound at the desired concentrations (e.g., 1-100 nM) for various time points (e.g., 0, 1, 4, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-VE-cadherin or anti-β-catenin antibodies overnight at 4°C. Add protein A/G-agarose beads and incubate for an additional 2 hours.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphotyrosine, VE-cadherin, or β-catenin.
Signaling Pathway Diagram:
Hypoxia-Inducible Factor-1α (HIF-1α)
Combretastatin A4P has been shown to modulate the levels of HIF-1α, a key transcription factor in the cellular response to hypoxia. Under hypoxic conditions, CA4P treatment can lead to a concentration-dependent reduction in HIF-1α accumulation.[6] This is significant as HIF-1α drives the expression of many genes involved in angiogenesis and tumor survival.
Quantitative Data:
| Compound | Cell Culture | Condition | Effect on HIF-1α | Concentration | Reference |
| CA4P | Endothelial and Tumor Cells | Hypoxia (4h) | Trend towards reduction | 0 - 1 mM | [6] |
| CA4P | HUVEC | Aerobic | Increased HIF-1α accumulation | Not specified | [6] |
Experimental Protocol: Western Blot Analysis of HIF-1α
This protocol is a general guideline for detecting HIF-1α, which is notoriously unstable.
-
Cell Culture and Treatment: Culture cells (e.g., T24 tumor cells) and treat with this compound at various concentrations. For hypoxic conditions, place cells in a hypoxic chamber (e.g., 1% O2) for at least 4 hours.
-
Cell Lysis: Lyse cells rapidly on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.
Logical Relationship Diagram:
Induction of Apoptosis
Beyond its cell cycle effects, this compound directly influences the machinery of apoptosis through various mechanisms.
Wnt/β-catenin Pathway and Mcl-1 Downregulation
This compound phosphate (CA1P) has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[2] This inhibition is a downstream consequence of microtubule depolymerization, which leads to the inactivation of Akt. Inactivated Akt can no longer inhibit Glycogen Synthase Kinase 3β (GSK-3β), leading to the degradation of β-catenin. A key outcome of this pathway's inhibition is the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2]
Quantitative Data:
| Compound | Cell Line | Assay | IC50 | Reference |
| CA1P | HepG2 | Cell Viability | Not specified | [2] |
Experimental Protocol: Wnt/β-catenin Reporter Assay
This protocol allows for the quantification of Wnt/β-catenin signaling activity.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned media to activate the pathway, in the presence or absence of varying concentrations of this compound.
-
Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathway Diagram:
Bcl-2 Family Proteins and Mitochondrial-Mediated Apoptosis
Combretastatin A4 has been shown to induce the cellular re-localization of the tumor suppressor protein p53.[7][8] Specifically, p53 is released from the microtubular network and accumulates at the mitochondria.[7][8] At the mitochondria, p53 can interact with Bcl-2 family proteins like Bim, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.[7][8] Furthermore, microtubule-damaging agents can induce the inactivating phosphorylation of Bcl-2 at Ser70, Ser87, and Thr69.[9]
Quantitative Data:
Quantitative data on the direct binding affinities of CA1 with Bcl-2 family members is limited. However, studies on related compounds and pathways provide context.
Experimental Protocol: Immunofluorescence for p53 Mitochondrial Localization
This protocol can be used to visualize the co-localization of p53 with mitochondria.
-
Cell Culture and Treatment: Grow cells (e.g., H460) on coverslips and treat with this compound.
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with BSA and incubate with a primary antibody against p53, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mounting and Imaging: Mount the coverslips and visualize using a confocal microscope. Co-localization of the p53 and mitochondrial signals can be quantified using appropriate software.
Signaling Pathway Diagram:
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1: A Deep Dive into Structure-Activity Relationships for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Combretastatin A1 (CA1), a natural stilbenoid phenol isolated from the bark of the South African bushwillow Combretum caffrum, stands as a potent inhibitor of tubulin polymerization. Its remarkable cytotoxic and anti-vascular activities have established it and its analogs, particularly Combretastatin A4 (CA4), as significant leads in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of CA1, detailing the critical structural features that govern its biological activity. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Core Structure-Activity Relationships
The biological potency of this compound and its analogs is intrinsically linked to several key structural features. SAR studies have consistently highlighted the importance of the following elements:
-
The cis-Stilbene Bridge: The cis configuration of the ethylene bridge is paramount for high activity. This conformation allows the two aromatic rings to adopt a specific dihedral angle, facilitating optimal binding to the colchicine-binding site on β-tubulin. Isomerization to the thermodynamically more stable but significantly less active trans isomer is a major drawback, leading to the development of cis-restricted analogs where the double bond is replaced by heterocyclic rings (e.g., triazoles, pyrazoles).[1]
-
The A-Ring (3,4,5-Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl A-ring is a crucial pharmacophore for binding to the tubulin active site. While some modifications are tolerated, this substitution pattern is generally considered essential for potent tubulin polymerization inhibition.
-
The B-Ring Substituents: The substitution pattern on the B-ring is a key area for analog development to enhance potency, improve solubility, and overcome metabolic liabilities. For CA1, the B-ring is 3,4-dihydroxy-5-methoxyphenyl. Modifications at these positions significantly impact activity. For instance, the closely related and more studied Combretastatin A4 possesses a 3-hydroxy-4-methoxyphenyl B-ring.
Quantitative Analysis of Combretastatin Analogs
The following table summarizes the cytotoxic activity (IC50 values) of this compound, Combretastatin A4, and a selection of their synthetic analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
| Compound | B-Ring Substitution | Bridge Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (CA1) | 3,4-dihydroxy-5-methoxy | Ethylene (cis) | SW620 (Colon) | Varies | [2] |
| Combretastatin A4 (CA4) | 3-hydroxy-4-methoxy | Ethylene (cis) | MCF-7 (Breast) | 0.0039 | [3] |
| HCT-15 (Colon) | Varies | [4] | |||
| NCI-H460 (Lung) | Varies | [4] | |||
| β-lactam analog (10n) | 3-hydroxy-4-methoxy | 3-chloro-β-lactam | MCF-7 (Breast) | 0.017 | [3] |
| β-lactam analog (11n) | 3-hydroxy-4-methoxy | 3,3-dichloro-β-lactam | MCF-7 (Breast) | 0.031 | [3] |
| Silicon-containing analog | 4-methoxy | Sila-bridge | MCF-7 (Breast) | 0.007 | [1] |
| Pyrazole analog | 4-methoxy | Pyrazole | Colon-26 (Colon) | 0.0084 | [1] |
| Tetrazole analog | 4-methoxy | Tetrazole | Colon-26 (Colon) | 0.0072 | [1] |
| Furocoumarin analog (2) | 3,4-dimethoxy | Ethylene (cis) | CEM-13 (Leukemia) | 4.9 | [5] |
| Furocoumarin analog (3) | 3,4,5-trimethoxy | Ethylene (cis) | CEM-13 (Leukemia) | 5.1 | [5] |
| Boronic acid analog (8b) | 3-boronic acid-4-methoxy | Ethylene (cis) | MCF-7 (Breast) | < 1 | [6] |
| Boronic acid analog (8c) | 4-boronic acid-3-methoxy | Ethylene (cis) | MCF-7 (Breast) | < 1 | [6] |
Mechanism of Action: Tubulin Polymerization and Signaling Pathways
This compound exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Core mechanism of this compound action.
Recent studies have also elucidated the involvement of specific signaling pathways. This compound phosphate (CA1P), a water-soluble prodrug, has been shown to induce microtubule depolymerization-mediated inactivation of AKT. This leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. The subsequent inhibition of this pathway contributes to the downregulation of anti-apoptotic proteins like Mcl-1, further promoting cancer cell death.[7]
Caption: CA1P's effect on the Wnt/β-catenin signaling cascade.
Experimental Protocols
The evaluation of this compound analogs typically involves a series of in vitro assays to determine their cytotoxicity, impact on tubulin polymerization, and binding affinity to the target.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound analogs
-
Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing glycerol and GTP.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves and determine the inhibitory concentration (IC50).
Competitive Tubulin Binding Assay
This assay determines if a compound binds to the colchicine site on tubulin by measuring its ability to displace a radiolabeled ligand like [³H]colchicine.
Materials:
-
Purified tubulin
-
[³H]colchicine
-
Test compounds (this compound analogs)
-
Unlabeled colchicine (for determining non-specific binding)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of the test compound.
-
After incubation (e.g., 1 hour at 37°C), rapidly filter the mixture through glass fiber filters to separate protein-bound and free radioligand.
-
Wash the filters with cold assay buffer to remove unbound [³H]colchicine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The reduction in radioactivity in the presence of the test compound indicates competitive binding to the colchicine site.
Experimental and Drug Discovery Workflow
The discovery and preclinical evaluation of novel this compound analogs follow a structured workflow, from initial design and synthesis to in vivo testing.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
history of Combretastatin A1 development
An In-depth Technical Guide on the Core Development History of Combretastatin A1
Executive Summary
This compound is a potent natural product that has garnered significant interest in the field of oncology due to its unique mechanism of action as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Isolated from the South African bushwillow tree, Combretum caffrum, its journey from a natural extract to a clinical candidate has been marked by extensive preclinical and clinical investigation. This document provides a comprehensive technical overview of the history of this compound's development, detailing its discovery, mechanism of action, synthetic pathways, and the evolution of its more soluble prodrug, this compound Diphosphate (CA1P).
Discovery and Isolation
The story of this compound begins with the collection of the South African tree Combretum caffrum in 1973 as part of a National Cancer Institute (NCI) plant screening program.[1] Bioassay-guided fractionation of the extracts from the stem wood of C. caffrum led to the isolation of the principal antineoplastic constituent, which was designated Combretastatin A-1 in 1987 by Pettit and colleagues.[2][3] The structure of this novel cis-stilbene was unequivocally established through X-ray crystal structure determination and total synthesis.[2][3][4]
Experimental Protocol: Isolation of this compound
While the original papers provide extensive detail, a general protocol for the bioassay-guided isolation is as follows:
-
Extraction : The dried and milled stem wood of Combretum caffrum is subjected to solvent extraction, typically with a mixture of solvents like methanol and chloroform, to obtain a crude extract.
-
Solvent Partitioning : The crude extract is partitioned between different immiscible solvents (e.g., hexane, carbon tetrachloride, chloroform, and water) to separate compounds based on polarity. The activity against cancer cell lines (historically the P388 murine lymphocytic leukemia cell line) is monitored in each fraction.
-
Chromatography : The active fractions are subjected to multiple rounds of column chromatography. This may include techniques such as silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC).
-
Crystallization : Fractions showing the highest potency are further purified by crystallization to yield pure this compound.
-
Structure Elucidation : The structure of the isolated compound is determined using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and confirmed by single-crystal X-ray diffraction.[4]
Structural Elucidation and Synthesis
This compound is a cis-stilbene characterized by two phenyl rings connected by a double bond. One ring is a 3,4,5-trimethoxyphenyl group, and the other is a 3'-hydroxy-4'-methoxyphenyl group. The cis-configuration of the double bond is crucial for its biological activity.[5]
The total synthesis of this compound was instrumental in confirming its structure. A key step in the synthesis is the Wittig reaction, which provides a favorable ratio of the desired cis-isomer.[2][3]
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the total synthesis of this compound.
Mechanism of Action
This compound exerts its potent anticancer effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.
Inhibition of Tubulin Polymerization
This compound is a potent inhibitor of microtubule assembly.[2][3] It binds to the colchicine-binding site on the β-subunit of tubulin, a key protein component of microtubules.[5][6] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]
Vascular Disrupting Activity
A crucial aspect of this compound's therapeutic potential lies in its activity as a Vascular Disrupting Agent (VDA). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established, yet often chaotic and immature, vasculature of tumors.[5][8]
Proliferating endothelial cells, which line the tumor blood vessels, are particularly sensitive to the microtubule-destabilizing effects of this compound.[9] The drug induces a rapid change in the morphology of these cells, leading to the breakdown of the tumor's vascular network. This causes a shutdown of blood flow to the tumor, depriving it of oxygen and nutrients, which results in extensive tumor necrosis.[10]
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
Preclinical Studies
Extensive preclinical studies have been conducted to evaluate the efficacy of this compound and its derivatives.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a range of cancer cell lines.
| Cell Line | Assay Type | IC50 / ED50 | Reference |
| P-388 Murine Leukemia | Cytotoxicity | ED50: 0.99 µg/mL | [2][3] |
| P-388/R (Daunorubicin-resistant) | Cytotoxicity | High degree of cross-resistance | [11] |
| SW620 (Colon) | Cytotoxicity | Data mentioned but specific value not in snippets | [12] |
| HUVECs (Endothelial) | Proliferation | Inhibition in a dose-dependent manner | [7] |
In Vivo Efficacy
Animal models have been crucial in demonstrating the anti-tumor and vascular-disrupting effects of this compound and its prodrugs.
| Animal Model | Treatment | Key Findings | Reference |
| Murine P-388 Leukemia | This compound (2.75-11 mg/kg) | 26-29% life extension | [2][3] |
| Murine MAC29 Colon Tumor | CA1P (50 mg/kg) | Significant tumor growth delays | [10][13] |
| Murine MAC29 Colon Tumor | CA1P (dose not specified) | ~94% tumor necrosis within 24 hours | [10][13] |
| Murine MAC29 Colon Tumor | CA1P (150 mg/kg) | Strong decrease in vascular volume after 2h | [5][14] |
Development of this compound Diphosphate (CA1P)
A major hurdle in the development of this compound was its poor water solubility, which complicates intravenous formulation.[1][8] To address this, a water-soluble prodrug, this compound diphosphate (CA1P, also known as OXi4503), was synthesized.[13][15]
CA1P is a diphosphate ester of this compound.[15] Upon administration, endogenous non-specific phosphatases in the body rapidly cleave the phosphate groups, releasing the active parent compound, this compound, at the tumor site.[8] This approach significantly improves the drug's bioavailability and ease of administration. Preclinical studies showed that CA1P was more potent than the analogous prodrug of Combretastatin A4 (CA4P) in certain tumor models.[10][13]
| Compound | Dose for Significant Growth Delay (MAC29 Tumor) | Reference |
| This compound Phosphate (CA1P) | 50 mg/kg | [10][13] |
| Combretastatin A4 Phosphate (CA4P) | 150 mg/kg | [10][13] |
Clinical Development
The promising preclinical data for CA1P propelled it into clinical trials. It is currently designated as an orphan drug by the U.S. Food and Drug Administration (FDA) for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[9]
-
Phase I Trials : CA1P (OXi4503) has undergone Phase I clinical trials to evaluate its safety, tolerability, and maximum tolerated dose in patients with relapsed and refractory AML and MDS.[9]
-
Combination Therapy : A Phase 1b clinical trial investigating CA1P in combination with the standard chemotherapy agent cytarabine for patients with relapsed/refractory AML has shown some positive clinical responses.[1]
The clinical development of this compound and its prodrugs is ongoing, with a focus on identifying responsive patient populations and effective combination therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, activities, structure-activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Combretastatin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1, a natural stilbenoid isolated from the bark of the South African bush willow, Combretum caffrum, is a potent anti-cancer agent.[1][2] It functions as a microtubule-targeting agent, binding to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][2] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Furthermore, this compound and its phosphate prodrug (CA1P) have demonstrated significant vascular-disrupting effects within tumors.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays and an apoptosis assay.
Data Presentation: In Vitro Cytotoxicity of Combretastatins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its well-studied analog, Combretastatin A4, across various human cancer cell lines. This data provides a comparative view of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Combretastatin A4 | A549 | Non-small cell lung cancer | MTT | 1.8 ± 0.6 | [3] |
| Combretastatin A4 | HT-29 | Colorectal cancer | MTT | - | [4] |
| Combretastatin A4 | 786-O | Renal cancer | MTT | - | [4] |
| Combretastatin A4 | MCF-7 | Breast cancer | MTT | - | [4] |
| Combretastatin A4 | HeLa | Cervical cancer | - | 0.16 | [5] |
| Combretastatin A4 | SK-LU-1 | Lung cancer | - | 6.63 | [5] |
| This compound | P388 (Daunorubicin-resistant) | Leukemia | - | High degree of cross-resistance | [6][7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510-565 nm using a microplate reader.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates or culture flasks
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily targets tubulin, leading to microtubule depolymerization. This triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis. Key signaling pathways affected include the Wnt/β-catenin and PI3K/Akt pathways.[8][9]
Caption: this compound mechanism of action.
Experimental Workflow for In Vitro Cytotoxicity Assays
The general workflow for determining the cytotoxicity of this compound using either the MTT or SRB assay is outlined below.
Caption: General workflow for MTT/SRB cytotoxicity assays.
Apoptosis Assay Workflow
The following diagram illustrates the key steps in assessing this compound-induced apoptosis using the Annexin V/PI staining method.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Studies of Novel Combretastatin and Pterostilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [christie.openrepository.com]
- 8. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Combretastatin A1 in HUVEC Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 (CA1) is a potent anti-cancer agent originally isolated from the bark of the African bush willow tree, Combretum caffrum.[1] It is a stilbenoid phenol that exhibits significant anti-angiogenic and anti-vascular properties. The primary mechanism of action of CA1 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, particularly in proliferating endothelial cells. Consequently, CA1 is a valuable tool for studying angiogenesis and for the development of novel anti-cancer therapies.
The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of chemical compounds. In this assay, HUVECs are cultured on a basement membrane extract, such as Matrigel®, where they differentiate and form capillary-like structures. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of angiogenic activity. This document provides detailed application notes and protocols for utilizing this compound in HUVEC tube formation assays.
Mechanism of Action of this compound in HUVECs
This compound exerts its anti-angiogenic effects on HUVECs primarily through the disruption of the microtubule cytoskeleton. This leads to a cascade of downstream events that inhibit the key processes of angiogenesis:
-
Inhibition of Tubulin Polymerization: CA1 binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disrupts the dynamic instability of microtubules, which is essential for cell division, migration, and maintenance of cell shape.
-
Cell Cycle Arrest: The disruption of the mitotic spindle due to microtubule depolymerization leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress trigger programmed cell death (apoptosis) in endothelial cells.
-
Disruption of Endothelial Cell Adhesion and Migration: The integrity of the cytoskeleton is crucial for cell motility. By disrupting microtubules, CA1 inhibits the migration of HUVECs, a critical step in the formation of new blood vessels.
-
Interference with VE-Cadherin Signaling: Combretastatins have been shown to disrupt the localization and function of Vascular Endothelial (VE)-cadherin at cell-cell junctions. This weakens endothelial cell adhesion and increases vascular permeability, further contributing to the anti-angiogenic effect.
Quantitative Data: Effects of Combretastatins on HUVEC Tube Formation
While specific quantitative data for this compound in HUVEC tube formation assays is limited in publicly available literature, extensive research has been conducted on its closely related and more potent analogue, Combretastatin A4 (CA4), and its water-soluble prodrug, Combretastatin A4 Phosphate (CA4P). CA1 and CA4 share the same core structure and mechanism of action. The following tables summarize the quantitative effects of CA4P on HUVEC proliferation and tube formation, which are expected to be indicative of the effects of CA1.
| Parameter | Cell Type | Compound | Concentration | Effect | Reference |
| Cell Proliferation | HUVEC | CA4P | 5 nM - 10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation | [2] |
| Tube Formation | HUVEC | CA4P | 10 nM | Significant decrease in tubule length and number of branch points | [2] |
| Sprout Formation (3D) | HUVEC | CA4P | Sub-ng/mL | Half-maximal response for inhibition of sprout formation | [3] |
| Parameter | Cell Type | Compound | Concentration | Observation | Reference |
| Tube Length | HUVEC | CA4P | 10 nM | Significantly decreased compared to FGF-2 stimulated control | [2] |
| Branch Points | HUVEC | CA4P | 10 nM | Significantly decreased compared to FGF-2 stimulated control | [2] |
| Cell Morphology | HUVEC | CA4P | 10 nM | Disruption of pre-established capillary networks within 3 hours | [2] |
Experimental Protocols
HUVEC Culture
-
Thawing and Seeding:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium (EGM-2).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and seed onto a T-75 flask coated with 0.1% gelatin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 3 mL of 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 6 mL of EGM-2.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:5.
-
Note: Use HUVECs at low passage numbers (P3-P7) for tube formation assays to ensure optimal performance.
-
HUVEC Tube Formation Assay
-
Preparation of Matrigel Plates:
-
Thaw Matrigel® Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the Matrigel is evenly spread across the bottom of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs as described above and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2 at 2X the final desired concentrations.
-
Add 50 µL of the HUVEC suspension (1 x 10^4 cells) to each well of the Matrigel-coated plate.
-
Immediately add 50 µL of the 2X this compound dilutions to the respective wells. For the control wells, add 50 µL of EGM-2.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures using an inverted microscope at regular intervals.
-
Capture images of the tube networks for quantification.
-
-
Quantification of Tube Formation:
-
Quantify the extent of tube formation by measuring the total tube length and the number of branch points in each well using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[4][5]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound in HUVECs.
Caption: HUVEC tube formation assay workflow.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular targeting effect of combretastatin A-4 phosphate dominates the inherent angiogenesis inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1 Phosphate: Application Notes and Protocols for Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Combretastatin A1 Phosphate (CA1P), a potent vascular disrupting agent, in various murine cancer models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of CA1P.
Introduction
This compound (CA1), originally isolated from the bark of the South African bush willow tree, Combretum caffrum, and its water-soluble phosphate prodrug, this compound Phosphate (CA1P), are potent inhibitors of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, CA1P disrupts the microtubule cytoskeleton, leading to mitotic arrest and apoptosis, particularly in rapidly proliferating endothelial cells. This selective targeting of the tumor vasculature results in a rapid shutdown of blood flow to the tumor, causing extensive hemorrhagic necrosis.[3][4] Preclinical studies in various murine cancer models have demonstrated significant antitumor activity, making CA1P a promising candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents.[5][6]
Mechanism of Action
Upon systemic administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active form, this compound. The primary mechanism of action involves the disruption of the microtubule network in endothelial cells, leading to a cascade of events that culminate in vascular collapse and tumor necrosis.[7]
Key Mechanistic Events:
-
Tubulin Depolymerization: CA1 binds to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disrupts the endothelial cell cytoskeleton.
-
Endothelial Cell Shape Change: The disruption of the cytoskeleton causes endothelial cells to change from a flattened to a more spherical shape, leading to the physical occlusion of capillaries.[7]
-
Increased Vascular Permeability: CA1P has been shown to interfere with vascular endothelial (VE)-cadherin signaling, a key component of endothelial cell-cell junctions. This disruption increases vascular permeability.[7][8]
-
Vascular Shutdown and Tumor Necrosis: The combination of capillary occlusion and increased permeability leads to a rapid reduction in tumor blood flow, depriving the tumor of oxygen and nutrients and resulting in widespread hemorrhagic necrosis.[3][4]
-
Inhibition of Wnt/β-catenin Signaling: In some cancer models, such as hepatocellular carcinoma, CA1P has been shown to down-regulate proteins in the Wnt/β-catenin signaling pathway, including p-AKT, Mcl-1, GSK-3βSer9, and β-catenin.[1] This suggests a direct effect on cancer cells and the tumor microenvironment in addition to its vascular-disrupting effects.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound Phosphate.
Quantitative Data from Murine Cancer Models
The following tables summarize the quantitative data on the efficacy of this compound Phosphate in various murine cancer models.
Table 1: Antitumor Efficacy of this compound Phosphate Monotherapy
| Murine Cancer Model | Drug Formulation | Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Murine Colon Adenocarcinoma (MAC29) | Water-soluble derivative | 50 mg/kg | Not Specified | Not Specified | Significant tumor growth delays. | [3] |
| Murine Colon Adenocarcinoma (MAC29) | Water-soluble derivative | 150 mg/kg | Not Specified | Not Specified | Strong decrease in vascular volume after 2 hours. | [1] |
| Murine Colon Adenocarcinoma (MAC29) | Not Specified | Not Specified | Not Specified | Single dose | Almost 94% of the tumor was dead within 24 hours due to severe haemorrhagic necrosis. | [3][4] |
| Human Ovarian Carcinoma Xenograft (SCID mice) | Not Specified | Not Specified | Intraperitoneal (i.p.) | Weekly | Strong tumor outgrowth inhibiting effect in 4 out of 5 tested tumors. More effective than carboplatin and paclitaxel in 2 out of 3 tested tumors. | [5] |
| Colorectal Liver Metastases | Not Specified | Not Specified | Continuous subcutaneous (s.c.) infusion | Continuous | Percentage of liver occupied by metastases decreased from 20.55% (control) to 7.46% (treated). | [4] |
Table 2: Efficacy of this compound Phosphate in Combination Therapy
| Murine Cancer Model | Combination Agents | CA1P Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Human Ovarian Carcinoma Xenograft (SCID mice) | Carboplatin and Paclitaxel | Not Specified | Intraperitoneal (i.p.) | Weekly | Enhanced therapeutic effect compared to single agents. | [5] |
| Pancreatic Neuroendocrine Tumors (CBA mice) | Sunitinib | 100 mg/kg | Intraperitoneal (i.p.) | Single dose at day 16 post-tumor induction | Exerted anti-angiogenic effects and showed anti-tumor activity. | [9] |
Experimental Protocols
The following protocols provide a general framework for the administration of this compound Phosphate in murine cancer models. Specific details may need to be optimized based on the cancer model, mouse strain, and experimental objectives.
Materials
-
This compound Phosphate (CA1P)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) for injection
-
Appropriate mouse strain for the cancer model (e.g., SCID, Nude, CBA)
-
Cancer cells for implantation
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (e.g., 27-30 gauge)
Protocol for Subcutaneous Tumor Model
-
Tumor Cell Implantation:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or culture medium at the desired concentration (typically 1x10^6 to 1x10^7 cells per 100 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., approximately 100 mm³).[5]
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Preparation of CA1P Solution:
-
CA1P is a water-soluble compound.[3]
-
Prepare a stock solution of CA1P in sterile saline or PBS. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
For example, for a 50 mg/kg dose in a 20 g mouse, the required dose is 1 mg. If injecting 100 µL, the stock solution concentration should be 10 mg/mL.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Administration of CA1P:
-
Efficacy Assessment:
-
Continue to monitor tumor growth, body weight, and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Key endpoints can include tumor growth inhibition, reduction in tumor weight, and survival analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound Phosphate in a subcutaneous murine tumor model.
Histological Analysis Protocol
-
Tissue Collection and Fixation:
-
Excise tumors and other relevant tissues at the study endpoint.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and necrosis.
-
Perform immunohistochemistry (IHC) for specific markers of interest, such as CD31 for blood vessel density or Ki-67 for proliferation.
-
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained sections using a light microscope.
-
Quantify the extent of necrosis, vessel density, or other parameters using image analysis software. For example, the percentage of necrotic area can be calculated relative to the total tumor area.[3]
-
Conclusion
This compound Phosphate has consistently demonstrated potent antitumor and vascular-disrupting effects in a variety of murine cancer models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the preclinical efficacy and mechanisms of CA1P. Careful consideration of the experimental design, including the choice of cancer model, drug formulation, and treatment schedule, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore the full therapeutic potential of CA1P, particularly in combination with other cancer therapies.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing Drug Delivery Systems for Combretastatin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing effective drug delivery systems for Combretastatin A1 (CA1), a potent anti-cancer agent. Due to its poor water solubility, advanced drug delivery systems are crucial to enhance its therapeutic efficacy.[1] This document outlines protocols for the formulation and characterization of nano-sized drug delivery systems, including liposomes, polymeric micelles, and nanoparticles, along with methods for their in vitro and in vivo evaluation.
This compound, a natural stilbenoid isolated from the African bushwillow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[2][3][4] By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5] Furthermore, CA1 acts as a vascular-disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, which results in extensive tumor necrosis.[2][6][7][8]
Signaling Pathway of this compound
This compound exerts its anti-cancer effects through a dual mechanism: direct cytotoxicity via tubulin polymerization inhibition and indirect tumor cell death by disrupting tumor blood flow. The signaling cascade involves the inhibition of the Wnt/β-catenin pathway.[5]
Section 1: Formulation of this compound Drug Delivery Systems
The poor water solubility of this compound necessitates its formulation into drug delivery systems to improve its bioavailability and therapeutic index. This section provides protocols for preparing liposomes, polymeric micelles, and nanoparticles.
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic CA1, it will be incorporated within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a methanol/methylene chloride mixture) in a round-bottom flask.[9][10]
-
The molar ratio of lipids should be optimized to achieve desired vesicle size and stability.[9]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the inner surface of the flask.[9][10]
-
Further dry the film under vacuum overnight to remove any residual solvent.[9]
-
-
Hydration:
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion.[9]
-
For extrusion, pass the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 100 nm followed by 50 nm) at a temperature above the Tc.[9]
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Polymeric Micelle Formulation of this compound
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, with a hydrophobic core that can encapsulate poorly soluble drugs like CA1.
Experimental Protocol: Emulsification and Solvent Evaporation Method
-
Preparation of Organic Phase:
-
Dissolve the amphiphilic block copolymer (e.g., PEG-PLA) and this compound in a water-immiscible organic solvent such as dichloromethane.[12]
-
-
Emulsification:
-
Add the organic phase to an aqueous solution (e.g., water or buffer) and emulsify the mixture using high-shear homogenization or sonication to form an oil-in-water (o/w) emulsion.[12]
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure.[12] The removal of the organic solvent induces the self-assembly of the block copolymers into micelles, entrapping the drug within their hydrophobic cores.
-
-
Purification:
-
Filter the micellar solution to remove any non-incorporated drug aggregates.
-
Nanoparticle Formulation of this compound
Biodegradable polymeric nanoparticles can be used to encapsulate this compound, providing sustained drug release.
Experimental Protocol: Nanoprecipitation Method
-
Preparation of Organic Phase:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone or acetonitrile.[13]
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., d-α-tocopheryl polyethylene glycol 1000 succinate) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Collect the nanoparticles by centrifugation, and wash them with distilled water to remove any free drug and excess stabilizer.
-
Lyophilize the nanoparticles for long-term storage.
-
Section 2: Characterization of this compound Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery systems.
Data Presentation: Physicochemical Properties of CA1 Formulations
| Parameter | Liposomes | Polymeric Micelles | Nanoparticles |
| Size (nm) | 50 - 200 | 10 - 100 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -10 to -30 | -5 to +5 | -20 to -40 |
| Drug Loading (%) | 1 - 5 | 5 - 25 | 1 - 10 |
| Encapsulation Efficiency (%) | > 80 | > 90 | > 70 |
Note: These values are typical ranges and may vary depending on the specific formulation parameters.
Particle Size and Zeta Potential Analysis
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Disperse the nanoparticle formulation in distilled water or an appropriate buffer at a suitable concentration (e.g., 1% w/v).[14]
-
-
Measurement:
-
Measure the particle size distribution and polydispersity index (PDI) using a Zetasizer.[14]
-
For zeta potential measurement, use the same instrument to determine the surface charge of the nanoparticles.
-
-
Data Analysis:
-
Perform measurements in triplicate and report the mean diameter ± standard deviation.[14]
-
Drug Loading and Encapsulation Efficiency
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable solvent (e.g., a mixture of water and acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.[14]
-
-
HPLC Analysis:
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Section 3: In Vitro Evaluation of this compound Formulations
In vitro studies are crucial for assessing the drug release profile and cytotoxic activity of the developed formulations.
In Vitro Drug Release Study
Experimental Protocol: Dialysis Method
-
Setup:
-
Place a known concentration of the this compound formulation into a dialysis bag with a specific molecular weight cut-off (MWCO).[15]
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.[15][16]
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain a constant volume.[15]
-
-
Analysis:
-
Quantify the concentration of released this compound in the collected samples using HPLC.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Cell Viability Assay
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound and the CA1-loaded nanoparticle formulations. Include untreated cells as a control.[17]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each formulation.
-
Experimental Workflow
Section 4: In Vivo Evaluation
Promising formulations from in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy and safety.
Application Note: In Vivo Antitumor Efficacy Study
-
Animal Model: Subcutaneous tumor xenograft models in immunocompromised mice are commonly used.[20] Human cancer cells are injected subcutaneously, and tumors are allowed to grow to a palpable size.
-
Treatment Groups:
-
Vehicle control (e.g., saline or PBS)
-
Free this compound
-
CA1-loaded nanoparticles (test group)
-
Empty nanoparticles (placebo control)
-
-
Administration: The formulations are typically administered intravenously.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for histological analysis to assess necrosis and apoptosis.
-
-
Pharmacokinetic Studies: Blood samples can be collected at different time points to determine the pharmacokinetic profile of the encapsulated drug compared to the free drug.
By following these detailed protocols and application notes, researchers can systematically develop and evaluate novel drug delivery systems for this compound, potentially leading to more effective cancer therapies.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioreductively Activatable Prodrug Conjugates of Combretastatin A-1 and Combretastatin A-4 as Anticancer Agents Targeted Towards Tumor-Associated Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular disrupting agents | amdbook.org [amdbook.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Vascularized tumor models for the evaluation of drug delivery systems: a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Water-Soluble Combretastatin A1 Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 (CA1), a natural stilbenoid isolated from the bark of the African bushwillow tree, Combretum caffrum, is a potent anti-cancer agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, subsequent apoptosis of cancer cells, and potent anti-angiogenic effects by targeting the tumor vasculature.[2][3] Despite its promising anti-tumor activity, the clinical development of CA1 has been hampered by its poor water solubility, limiting its bioavailability and formulation for intravenous administration.
To overcome this limitation, the development of water-soluble prodrugs of CA1 has been a key focus of research. Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in vivo through enzymatic or chemical transformation. This approach can significantly improve the physicochemical properties of a drug, such as solubility, stability, and targeted delivery.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two primary classes of water-soluble this compound prodrugs: phosphate prodrugs and amino acid prodrugs .
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key quantitative data for this compound and its water-soluble prodrugs to facilitate easy comparison.
Table 1: Water Solubility of this compound and its Phosphate Prodrug
| Compound | Water Solubility | Reference |
| This compound (CA1) | Poor | [3] |
| This compound Diphosphate (CA1P) Sodium Salt | 120 mg/mL | [4] |
Table 2: In Vitro Cytotoxicity (GI50) of this compound Diphosphate (CA1P) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µg/mL) |
| P388 | Murine Lymphocytic Leukemia | < 0.01 |
| BxPC-3 | Pancreatic Adenocarcinoma | 1.5 |
| OVCAR-3 | Ovarian Carcinoma | 0.024 |
| SF-295 | CNS Cancer | 0.036 |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 0.038 |
| KM2012 | Colon Carcinoma | 0.53 |
| DU-145 | Prostate Carcinoma | 0.034 |
| Data derived from a study on the sodium phosphate prodrug of combretastatin A-1.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of water-soluble this compound prodrugs.
Synthesis of this compound Diphosphate (CA1P)
The synthesis of CA1P involves a two-step process: phosphorylation of the two phenolic hydroxyl groups of CA1, followed by deprotection of the phosphate esters. A common method involves the use of dibenzylchlorophosphite for phosphorylation, followed by hydrogenolysis or treatment with a Lewis acid to remove the benzyl protecting groups.
Diagram 1: Synthesis Workflow for this compound Diphosphate (CA1P)
Caption: A schematic overview of the synthesis of the water-soluble CA1P prodrug.
Protocol 1.1: Phosphorylation of this compound with Dibenzylchlorophosphite
This protocol is adapted from a general procedure for the phosphorylation of phenols.[5]
Materials:
-
This compound (CA1)
-
Anhydrous Acetonitrile (MeCN)
-
Carbon Tetrachloride (CCl4)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dibenzylphosphite
-
Saturated Potassium Dihydrogen Phosphate (KH2PO4) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -10°C using an ice-salt bath.
-
Add carbon tetrachloride (8.5 equivalents) to the stirred solution.
-
After 5 minutes, add N,N-diisopropylethylamine (9.3 equivalents) and 4-dimethylaminopyridine (2.1 equivalents).
-
Stir the reaction mixture for an additional 10 minutes at -10°C.
-
Slowly add dibenzylphosphite (5.7 equivalents) to the reaction mixture.
-
Stir the reaction for 45-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated potassium dihydrogen phosphate solution.
-
Allow the mixture to warm to room temperature and add water.
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzyl-protected CA1P.
-
Purify the product by flash column chromatography.
Protocol 1.2: Debenzylation of Dibenzyl-Protected CA1P
Method A: Using Trimethylsilyl Bromide (TMSBr) [5]
Materials:
-
Dibenzyl-protected CA1P
-
Anhydrous Acetonitrile (MeCN)
-
Trimethylsilyl Bromide (TMSBr)
-
Sodium Methoxide (NaOMe) in Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
Dissolve the dibenzyl-protected CA1P (1 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere and cool to -10°C.
-
Add freshly distilled trimethylsilyl bromide (4.4 equivalents) and stir the reaction mixture at -10°C for 3 hours.
-
In a separate flask, prepare a suspension of sodium methoxide (9.5 equivalents) in methanol and cool to -10°C.
-
Add the initial reaction mixture dropwise to the sodium methoxide suspension.
-
Stir the reaction for 3 hours, allowing it to slowly warm to room temperature.
-
The resulting sodium salt of CA1P can be precipitated or isolated by solvent evaporation and further purification.
Method B: Catalytic Hydrogenation [6]
Materials:
-
Dibenzyl-protected CA1P
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the dibenzyl-protected CA1P in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected CA1P.
Synthesis of this compound Amino Acid Prodrugs
The synthesis of amino acid prodrugs of CA1 can be achieved by conjugating an amino acid to one of the phenolic hydroxyl groups. This typically involves the activation of the carboxylic acid group of a protected amino acid and subsequent esterification with the phenolic hydroxyl group of CA1.
Diagram 2: General Workflow for Amino Acid Prodrug Synthesis
Caption: A generalized workflow for the synthesis of CA1-amino acid prodrugs.
Protocol 2.1: Synthesis of a CA1-Amino Acid Conjugate
This protocol is a general representation and may require optimization for specific amino acids and protecting groups.
Materials:
-
This compound (CA1)
-
N-protected amino acid (e.g., Boc-glycine, Fmoc-alanine)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc group, Piperidine for Fmoc group)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve the N-protected amino acid (1.2 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to form the activated ester.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-protected CA1-amino acid conjugate by flash column chromatography.
-
Deprotect the N-terminal protecting group using appropriate conditions (e.g., for a Boc group, treat with a solution of TFA in DCM; for an Fmoc group, treat with a solution of piperidine in DMF).
-
Purify the final CA1-amino acid prodrug, often as a salt (e.g., hydrochloride or trifluoroacetate), by precipitation or chromatography.
Biological Evaluation Protocols
Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., from Table 2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (CA1, CA1P, amino acid prodrugs) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that inhibits 50% of the cell population) values by plotting the percentage of viability against the log of the compound concentration.
Protocol 3.2: Tubulin Polymerization Inhibition Assay
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds (CA1 and prodrugs)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plate, temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds and controls in polymerization buffer.
-
On ice, add the tubulin to the polymerization buffer.
-
Add the test compounds or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the curves to determine the extent of inhibition of tubulin polymerization by the test compounds compared to the controls.
Mechanism of Action and Signaling Pathway
This compound and its active metabolites from prodrugs exert their anti-cancer effects primarily by disrupting microtubule dynamics.
Diagram 3: Signaling Pathway of this compound
Caption: The mechanism of action of this compound, leading to cell death and anti-tumor effects.
The binding of CA1 to the colchicine site on β-tubulin prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of existing microtubules and inhibits the formation of new ones. The resulting disruption of the microtubule cytoskeleton has profound effects on cancer cells, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Vascular Disruption: In the tumor microenvironment, CA1 preferentially targets the immature and rapidly proliferating endothelial cells of the tumor vasculature. Disruption of their microtubule network leads to changes in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor, causing extensive necrosis.[7]
By converting CA1 into water-soluble prodrugs, its systemic delivery and therapeutic potential as a potent anti-cancer and vascular-disrupting agent can be significantly enhanced.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regioselective Synthesis of Water Soluble Monophosphate Derivatives of Combretastatin A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1: Application Notes and Protocols for Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Combretastatin A1 in anti-angiogenesis research. This document details its mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key in vitro experiments.
This compound, a natural stilbenoid isolated from the bark of the African bush willow tree, Combretum caffrum, is a potent anti-angiogenic and vascular-disrupting agent.[1] It functions primarily by inhibiting tubulin polymerization, leading to the disruption of the endothelial cell cytoskeleton, induction of apoptosis, and subsequent shutdown of tumor vasculature.[1][2] Its water-soluble prodrug, this compound phosphate (CA1P), is readily dephosphorylated in vivo to the active this compound.[3]
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism primarily targeting endothelial cells:
-
Tubulin Depolymerization: this compound binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2][4] This disruption of the microtubule network in endothelial cells leads to cell shape changes, loss of cell-cell adhesion, and ultimately, apoptosis.[5][6]
-
Disruption of VE-Cadherin Signaling: A key consequence of microtubule disruption is the destabilization of vascular endothelial (VE)-cadherin-mediated cell-cell junctions.[7][8] This leads to increased vascular permeability and disrupts the integrity of the tumor vasculature. The disruption of the VE-cadherin/β-catenin/Akt signaling pathway is a critical event in the anti-vascular activity of the closely related Combretastatin A4 phosphate (CA4P).[7]
-
Induction of Apoptosis: By causing mitotic arrest and disrupting essential cellular processes, this compound induces programmed cell death (apoptosis) in proliferating endothelial cells.[1]
-
Inhibition of Endothelial Cell Migration and Tube Formation: The disruption of the cytoskeleton and cell adhesion directly inhibits the ability of endothelial cells to migrate and form the capillary-like structures necessary for new blood vessel formation.[9][10]
Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic and anti-proliferative effects of this compound and its close analogs.
Table 1: Inhibitory Concentration (IC50) Values of Combretastatin Analogs on Endothelial and Tumor Cells
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Combretastatin A4 (CA4) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (MTT) | 10 - 50 nM | [10] |
| CA4 Analog (Compound 1) | Bovine Retinal Capillary Endothelial Cells (BRCECs) | Proliferation (MTT) | 14.8 nM | [11] |
| CA4 Analog (SU168) | Bovine Retinal Capillary Endothelial Cells (BRCECs) | Proliferation (MTT) | 84.2 nM | [11] |
| Combretastatin A4 Phosphate (CA4P) | FGF-2 or VEGF-A stimulated HUVECs | Proliferation | 5 - 10 nM | [12] |
| Combretastatin A4 (CA4) | MCF-7 (Breast Cancer) | Proliferation (MTT) | 0.010 - 0.017 µM | [2] |
| Combretastatin A4 (CA4) | MDA-MB-231 (Breast Cancer) | Proliferation (MTT) | 0.047 - 0.054 µM | [2] |
Table 2: Inhibition of Tubulin Polymerization by Combretastatin Analogs
| Compound | Assay | IC50 Value | Reference |
| CA4 Analog (Compound 1) | Tubulin Assembly Assay | 4.5 nM | [11] |
| CA4 Analog (SU168) | Tubulin Assembly Assay | 19.8 nM | [11] |
| Alkenyldiarylmethane (ADAM) 15 | Tubulin Polymerization Inhibition | > 20 µM | [13] |
| Alkenyldiarylmethane (ADAM) 16 | Tubulin Polymerization Inhibition | 1.8 ± 0.2 µM | [13] |
| Combretastatin A-4 | Tubulin Polymerization Inhibition | 2.4 ± 0.2 µM | [13] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-80 µL of BME per well. Ensure the BME is evenly distributed. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin-EDTA and resuspend them in endothelial cell basal medium. Perform a cell count.
-
Cell Seeding: Dilute the HUVEC suspension to a final concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL in basal medium containing various concentrations of this compound or vehicle control.
-
Incubation: Carefully add 100 µL of the cell suspension to each BME-coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Visualization and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using image analysis software (e.g., ImageJ). If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
Endothelial Cell Migration (Wound Healing/Scratch) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a confluent monolayer, mimicking cell migration during angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound
-
Vehicle control
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and culture them until they form a confluent monolayer.
-
Serum Starvation (Optional): To minimize the effects of proliferation, you can replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 12-24 hours before creating the scratch.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or vehicle control to the wells.
-
Imaging: Immediately capture images of the scratch in each well at designated locations (Time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image at each time point. Calculate the percentage of wound closure relative to the initial scratch area at time 0.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
This compound
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle)
-
Fluorometer or plate reader with fluorescence capabilities
Protocol:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add various concentrations of this compound, positive control, or negative control to the wells.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time at an appropriate excitation/emission wavelength for the chosen reporter. The increase in fluorescence corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of this compound in Anti-Angiogenesis.
Caption: this compound disrupts VE-Cadherin signaling.
Caption: Workflow for the Tube Formation Assay.
Caption: Workflow for the Wound Healing Assay.
References
- 1. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor signaling in VE-cadherin expression and tube-like formation by rheumatoid arthritic synovial fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial permeability and VE-cadherin: A wacky comradeship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular targeting effect of combretastatin A-4 phosphate dominates the inherent angiogenesis inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Combretastatin A1 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1, a natural stilbenoid phenol originally isolated from the bark of the South African bushwillow tree, Combretum caffrum, is a potent anti-cancer agent. It functions primarily as a tubulin polymerization inhibitor, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit anti-vascular effects, targeting the tumor vasculature.[1] More recent studies have elucidated its role in inhibiting the Wnt/β-catenin signaling pathway, further contributing to its anti-tumor activity.[2]
These application notes provide a comprehensive overview of the experimental setup for evaluating the efficacy of this compound against various cancer cell lines. Detailed protocols for key in vitro assays are provided, along with templates for data presentation and visualization of the underlying molecular pathways. Due to the extensive research on the closely related analog, Combretastatin A4, quantitative data for Combretastatin A4 and its derivatives are included to serve as a valuable reference and starting point for experimental design with this compound.
Data Presentation: Efficacy of Combretastatin Analogs on Cancer Cell Lines
The following tables summarize the cytotoxic effects of Combretastatin A4 and its analogs on various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit cell growth by 50%), can be used to guide dose-response studies for this compound.
Table 1: IC50 Values of Combretastatin A4 and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Combretastatin A4 | A549 | Lung Carcinoma | 0.0018 ± 0.0006 | [3] |
| Combretastatin A4 | MCF-7 | Breast Cancer | 0.007 | [4] |
| Combretastatin A4 | HT-29 | Colorectal Cancer | 0.008 ± 0.001 | [5] |
| Combretastatin A4 | 786-O | Renal Cancer | Value not specified | [6] |
| Combretastatin A4 Analog (XN0502) | A549 | Lung Carcinoma | 1.8 ± 0.6 | [3] |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MCF-7 | Breast Cancer | Not specified | [7] |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MDA-MB-231 | Breast Cancer | Not specified | [7] |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MDA-MB-453 | Breast Cancer | Not specified | [7] |
| Combretastatin A4 Analog (CA-4E) | MDA-MB-231 | Breast Cancer | 0.001 - 0.18 | [8] |
| Combretastatin A4 Analog (CA-4E) | MCF-7 | Breast Cancer | 0.001 - 0.18 | [8] |
| Combretastatin A4 Analog (CA-4E) | K562 | Leukemia | 0.001 - 0.18 | [8] |
| Combretastatin A4 Analog (CA-4E) | A549 | Lung Carcinoma | 0.001 - 0.18 | [8] |
Table 2: Apoptosis Induction by Combretastatin A4 and Analogs
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MCF-7 | IC50 | 39.89 ± 1.5 | [7] |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MDA-MB-231 | IC50 | 32.82 ± 0.6 | [7] |
| Combretastatin A4 Analog (C25H22ClFN4O5) | MDA-MB-453 | IC50 | 23.77 ± 1.1 | [7] |
| Combretastatin A4 | MCF-7 | IC50 | 27.89 ± 2.1 | [9] |
| Combretastatin A4 | MDA-MB-231 | IC50 | 21.07 ± 1.3 | [9] |
| Combretastatin A4 | MDA-MB-453 | IC50 | 18.51 ± 1.5 | [9] |
| Combretastatin A4 Analog (CA-4E) | MCF-7 | 6 nM | 33.03 | [8] |
Table 3: Cell Cycle Arrest Induced by Combretastatin Analogs
| Compound | Cell Line | Concentration | % Cells in G2/M | Reference |
| Combretastatin A4 | MDA-MB-231 | 1 µM | 57.79 | [5] |
| Combretastatin A4 Analog (9a) | MDA-MB-231 | 1 µM | Not specified | [5] |
| Combretastatin A4 Analog (9c) | MDA-MB-231 | 1 µM | Not specified | [5] |
| Combretastatin A4 Analog (9g) | MDA-MB-231 | 1 µM | Not specified | [5] |
| Combretastatin A4 Analog (9i) | MDA-MB-231 | 1 µM | 82.81 | [5] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
This compound and its phosphate salt (CA1P) have limited water solubility. Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound or this compound Phosphate (CA1P)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentrations using serum-free cell culture medium or PBS. It is crucial to maintain the final DMSO concentration in the cell culture below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (typically in a serial dilution). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound working solutions
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution in the polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and either this compound at various concentrations, a known tubulin inhibitor (e.g., colchicine) as a positive control, or vehicle (DMSO) as a negative control.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time. Compare the polymerization curves of the this compound-treated samples to the controls to determine its inhibitory effect.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in cancer cell lines.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Vascular Disrupting Effects of Combretastatin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A1 (CA1), a natural product isolated from the African bush willow tree, Combretum caffrum, and its water-soluble phosphate prodrug, this compound phosphate (CA1P), are potent vascular disrupting agents (VDAs). These compounds selectively target and disrupt the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and significant tumor growth delay. The primary mechanism of action involves the inhibition of tubulin polymerization, which leads to endothelial cell shape changes, increased vascular permeability, and ultimately, apoptosis of endothelial cells within the tumor microenvironment.
These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the vascular disrupting effects of this compound and its analogues. The protocols are intended to guide researchers in the preclinical assessment of these promising anti-cancer agents.
Mechanism of Action: Disruption of Tumor Vasculature
This compound binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton in endothelial cells triggers a cascade of events:
-
Endothelial Cell Shape Change: The destabilization of microtubules causes endothelial cells to round up, leading to the formation of intercellular gaps.
-
Increased Vascular Permeability: The disruption of cell-cell junctions, partly through the interference with the VE-cadherin/β-catenin/Akt signaling pathway, results in increased permeability of the tumor blood vessels.[1]
-
Vascular Shutdown: The combination of endothelial cell shape changes and increased permeability leads to a rapid reduction in tumor blood flow.
-
Tumor Necrosis: The shutdown of the vascular supply deprives the tumor of oxygen and nutrients, causing extensive hemorrhagic necrosis.[2]
Signaling Pathway
The vascular disrupting effects of this compound are mediated through the disruption of the tubulin cytoskeleton, which in turn affects key signaling pathways controlling endothelial cell function and survival.
Caption: Signaling pathway of this compound-induced vascular disruption.
Experimental Protocols
The following section details the protocols for key in vitro and in vivo experiments to assess the vascular disrupting properties of this compound.
In Vitro Assays
This assay determines the cytotoxic effect of this compound on endothelial cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines in appropriate growth medium.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary:
| Cell Line | Compound | IC₅₀ (nM) | Reference |
| HUVEC | Combretastatin A4 | ~1-10 | [4] |
| Transformed Murine Endothelial Cells | Combretastatin A4-P | 100 µM (induces G2/M arrest) | [5] |
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.
Workflow:
Caption: Workflow for the tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (10 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the reaction components in the following order on ice: general tubulin buffer, GTP, and this compound at various concentrations.
-
Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
Quantitative Data Summary:
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | Turbidity | 2.1 | [6] |
| Colchicine | Turbidity | 2.68 | [6] |
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Workflow:
References
- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo near-infrared spectroscopy and MRI monitoring of tumor response to Combretastatin A-4-phosphate correlated with therapeutic outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Molecular mechanism of VE-cadherin in regulating endothelial cell behaviour during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Combretastatin A1-Induced Tubulin Depolymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Combretastatin A1 (CA1), a natural stilbenoid phenol derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a valuable compound in cancer research.[1][3] Furthermore, combretastatins are known to act as vascular disrupting agents (VDAs), selectively targeting and collapsing tumor vasculature.[4][5]
These application notes provide detailed protocols for several key techniques to measure and visualize the tubulin depolymerization effects of this compound, both in biochemical and cellular contexts. The described methods range from direct in vitro polymerization assays to cell-based imaging and target engagement verification.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Application Note: This biochemical assay is the most direct method to quantify the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored in real-time by observing the increase in fluorescence of a reporter dye, such as 4′,6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules.[6][7] Compounds that inhibit tubulin polymerization, like this compound, will reduce the rate and extent of the fluorescence increase. This assay is crucial for determining the direct inhibitory potency of a compound (e.g., its IC50 value) and for primary screening of potential microtubule-targeting agents.[8] The typical polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases; inhibitors will suppress this curve.[4][9]
Experimental Protocol:
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare fresh and keep on ice.
-
GTP Stock Solution: 10 mM GTP in GTB. Store in aliquots at -80°C.
-
Tubulin: Resuspend lyophilized, purified bovine or porcine brain tubulin (>99% pure) in ice-cold GTB to a final concentration of 2 mg/mL (approximately 20 µM). Keep on ice and use within one hour.[6][7]
-
This compound (CA1) Stock: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in GTB to achieve 10x the final desired concentrations.
-
Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a stabilizer (e.g., 100 µM Paclitaxel) as negative and positive controls for polymerization, respectively.[6]
-
Fluorescent Reporter: Prepare DAPI stock solution and dilute it in GTB as per the manufacturer's instructions (e.g., to a final assay concentration of 6-10 µM).[7]
-
-
Assay Procedure:
-
Pre-warm a fluorescence microplate reader to 37°C. Set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm.[8]
-
In a pre-warmed 96-well black plate, add 5 µL of the 10x test compound (CA1), controls, or vehicle (DMSO diluted in GTB) to the appropriate wells.[6]
-
On ice, prepare the final Tubulin Reaction Mix: combine the 2 mg/mL tubulin solution with GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter.[6][7]
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[6]
-
Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurements, recording fluorescence intensity every 60 seconds for 60-90 minutes.[8]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of CA1 and controls.
-
Determine the percentage of inhibition at the plateau phase relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the CA1 concentration and fitting the data to a dose-response curve.[8]
-
Data Presentation:
| Compound | IC50 (Tubulin Polymerization Inhibition) | Binding Site | Reference |
| This compound | ~2-3 µM (estimated) | Colchicine | [1] |
| Combretastatin A4 | ~1.2 - 2.5 µM | Colchicine | |
| Colchicine | ~1.0 - 2.7 µM | Colchicine | |
| Nocodazole | ~5.0 µM | Colchicine |
Note: Specific IC50 values for this compound can vary based on experimental conditions. The value for CA4, a close structural analog, is provided for comparison.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Cellular Microtubules
Application Note: Immunofluorescence microscopy is a powerful cell-based technique to visualize the architecture of the microtubule network within cells.[3] Following treatment with this compound, this method allows for the direct observation of microtubule depolymerization, characterized by the loss of filamentous structures and an increase in diffuse cytoplasmic tubulin staining.[3][10] This qualitative and semi-quantitative analysis provides compelling visual evidence of the compound's mechanism of action in a cellular environment. It is essential to maintain cells at 37°C during initial washing and fixation to prevent artifactual depolymerization.[11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, or endothelial cells like HUVECs) onto sterile glass coverslips in a 24-well plate. Culture until they reach 60-70% confluency.[10]
-
Prepare dilutions of this compound in pre-warmed complete cell culture medium to desired final concentrations (e.g., 10 nM, 100 nM, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and replace it with the CA1-containing or vehicle control medium. Incubate for the desired time (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Critical Step: Aspirate the medium and gently wash the cells twice with pre-warmed (37°C) Phosphate-Buffered Saline (PBS) to preserve the microtubule structure.[11]
-
Fixation: Add 1 mL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature. Alternatively, for some antibodies, fixation with ice-cold methanol for 10 minutes at -20°C can be used.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 1 mL of 0.1-0.2% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature to permeabilize the cell membranes.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining and Imaging:
-
Blocking: Add 1 mL of Blocking Buffer (e.g., 1-3% Bovine Serum Albumin (BSA) in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody: Aspirate the blocking buffer. Add the primary antibody (e.g., mouse anti-α-tubulin) diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody: Add the fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[10]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: (Optional) Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.[10]
-
Mounting: Wash once with PBS. Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of control and treated cells using identical acquisition settings.[3]
-
Expected Results: Control cells will display a well-defined, filamentous microtubule network extending throughout the cytoplasm. In contrast, cells treated with effective concentrations of this compound will show a dose-dependent disruption and depolymerization of this network, resulting in a diffuse, hazy green fluorescence throughout the cytoplasm.[3]
Experimental Workflow Diagram:
Caption: Workflow for immunofluorescence staining of microtubules.
Cellular Thermal Shift Assay (CETSA)
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement of a drug within intact cells.[12][13] The principle is based on ligand-induced thermal stabilization: when a drug like this compound binds to its target protein (tubulin), the protein-drug complex becomes more resistant to heat-induced denaturation.[13] By heating cell lysates to a range of temperatures, one can observe a "shift" in the melting curve of the target protein in the presence of the drug. The amount of soluble, non-denatured tubulin remaining at each temperature is typically quantified by Western blotting. This assay provides direct evidence that CA1 binds to tubulin in a complex cellular environment.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to high confluency in petri dishes.
-
Treat one set of cells with a high concentration of this compound (e.g., 20-50 µM) and another set with vehicle (DMSO) for 2-4 hours.
-
Harvest cells by scraping, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant (soluble protein fraction).
-
-
Thermal Challenge:
-
Aliquot the lysate from both CA1-treated and vehicle-treated cells into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR machine. Include an unheated control (room temperature).
-
Immediately after heating, cool the tubes at room temperature for 3 minutes.
-
-
Separation and Analysis:
-
Centrifuge all tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant from each tube, which contains the remaining soluble protein.
-
Normalize protein concentration across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against β-tubulin. An antibody for a non-target protein (e.g., GAPDH) should be used as a control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition (CA1 vs. vehicle), plot the percentage of soluble tubulin remaining (relative to the unheated control) against the temperature.
-
A positive result is indicated by a rightward shift in the melting curve for the CA1-treated samples compared to the vehicle control, demonstrating that CA1 binding stabilized tubulin against thermal denaturation.
-
Mechanism of Action Diagram:
Caption: Mechanism of action of this compound.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Combretastatin A1 Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Combretastatin A1 (CA1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments aimed at improving the bioavailability of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the bioavailability of this compound?
This compound, a potent anti-tubulin agent isolated from the African bush willow tree Combretum caffrum, exhibits significant anti-tumor and vascular-disrupting properties.[1][2] However, its clinical application is hampered by poor water solubility, which leads to low bioavailability and challenges in formulation for administration.[3][4][5]
Q2: What is the most common strategy to improve the bioavailability of this compound?
The most widely adopted and clinically evaluated strategy is the use of a phosphate prodrug.[2][3] Specifically, this compound diphosphate (CA1P), also known as Oxi-4503, is a water-soluble prodrug that is converted to the active this compound in vivo.[3]
Q3: How does the phosphate prodrug of this compound work?
The diphosphate prodrug, CA1P, is designed to be dephosphorylated by endogenous phosphatases, which are often abundant in the tumor microenvironment, to release the active CA1.[1] This approach increases the aqueous solubility of the compound, facilitating its administration and distribution.[6] Upon conversion, the active CA1 can exert its anti-tubulin and vascular-disrupting effects.
Troubleshooting Guides
Prodrug Synthesis and Characterization
Issue: Low yield during the synthesis of this compound diphosphate (CA1P).
-
Possible Cause 1: Inefficient phosphorylation reaction.
-
Troubleshooting: Ensure anhydrous conditions during the reaction, as water can hydrolyze the phosphorylating agent. Use a fresh, high-quality phosphorylating agent like dibenzylchlorophosphite. The original synthesis can be modified for a more efficient scale-up procedure.[2]
-
-
Possible Cause 2: Degradation of the starting material or product.
-
Troubleshooting: Combretastatins are sensitive to light and oxidation. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
-
Possible Cause 3: Inefficient purification.
-
Troubleshooting: Optimize the purification method. The conversion to a sodium phosphate salt can facilitate purification and improve handling.[2]
-
Issue: Difficulty confirming the identity and purity of the synthesized CA1P.
-
Troubleshooting: Employ a combination of analytical techniques for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR): To confirm the structure and the presence of phosphate groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
In Vitro and In Vivo Experiments
Issue: Inconsistent results in in vitro cytotoxicity assays with CA1P.
-
Possible Cause 1: Variable conversion of the prodrug to the active form.
-
Troubleshooting: The conversion of CA1P to CA1 is dependent on the presence of phosphatases. Ensure that the cell line used in the assay expresses sufficient levels of these enzymes. Alternatively, you can directly compare the activity with that of the parent compound, CA1.
-
-
Possible Cause 2: Instability of the compound in culture media.
-
Troubleshooting: Prepare fresh solutions of CA1P for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
Issue: Unexpectedly low efficacy in animal models after administering CA1P.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Troubleshooting: The dosing and route of administration can significantly impact the pharmacokinetic profile. Studies have shown that CA1P is well-tolerated up to a dose of 250 mg/kg in mice and can induce significant tumor growth delays at doses as low as 50 mg/kg.[6]
-
-
Possible Cause 2: Complex metabolic profile.
-
Troubleshooting: The metabolic profile of CA1 is complex, with multiple metabolites detected in plasma.[1][7] It is possible that the active compound is rapidly metabolized. Pharmacokinetic studies are crucial to understand the plasma and tumor concentrations of both the prodrug and the active compound.[1][7]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Combretastatin A4 (CA4) and this compound (CA1) in MAC29 Tumor-Bearing Mice after Administration of their Phosphate Prodrugs (150 mg/kg)
| Compound | Plasma Area Under the Curve (AUC) (μg·h·ml⁻¹) | Tumor Area Under the Curve (AUC) (μg·h·ml⁻¹) |
| CA4 | 18.4 | 60.1 |
| CA1 | 10.4 | 13.1 |
Data extracted from a comparative preclinical pharmacokinetic study.[1][7]
Table 2: Antitumor Activity of this compound Phosphate (CA1P) vs. Combretastatin A4 Phosphate (CA4P) in a Murine Colon Tumor Model (MAC29)
| Compound | Dose (mg/kg) | Tumor Growth Delay |
| CA1P | 50 | Significant |
| CA4P | 150 | Required for similar effect |
This table summarizes the higher potency of CA1P observed in in vivo studies.[6]
Experimental Protocols
Synthesis of this compound Diphosphate (Sodium Salt)
This protocol is a summarized representation based on described synthetic routes.[2]
-
Synthesis of this compound: Begin with an efficient, scalable synthesis of this compound.
-
Diphosphorylation:
-
Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a suitable base (e.g., triethylamine).
-
Slowly add a phosphorylating agent, such as dibenzylchlorophosphite.
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC) or HPLC.
-
-
Deprotection:
-
Cleave the benzyl ester protecting groups using a reagent like trimethyliodosilane.
-
-
Salt Formation:
-
Treat the resulting phosphoric acid intermediate with sodium methoxide to form the final sodium phosphate prodrug.
-
-
Purification:
-
Purify the final product using an appropriate chromatographic technique.
-
In Vivo Antitumor Activity Assessment
This protocol outlines a general procedure for evaluating the antitumor efficacy of CA1P in a murine tumor model.[6]
-
Animal Model: Use an appropriate mouse strain (e.g., NMRI) bearing a suitable tumor model (e.g., MAC29 colon adenocarcinoma).
-
Drug Preparation: Dissolve CA1P in a sterile, biocompatible vehicle (e.g., saline) immediately before use.
-
Administration: Administer the drug via a suitable route (e.g., intraperitoneal injection) at the desired doses.
-
Tumor Measurement: Measure tumor dimensions (e.g., with calipers) at regular intervals throughout the study. Calculate tumor volume.
-
Data Analysis: Determine the tumor growth delay for each treatment group compared to the vehicle control group.
-
Histological Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised, fixed, and processed for histological examination to assess for necrosis and vascular shutdown.[6]
Visualizations
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Activation pathway of the this compound diphosphate prodrug.
Caption: General experimental workflow for evaluating CA1P.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Cancer Cell Resistance to Combretastatin A1
Welcome to the technical support center for researchers investigating cancer cell resistance to Combretastatin A1 (CA1). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-cancer agent that functions as a tubulin-binding agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. Furthermore, CA1 acts as a vascular-disrupting agent (VDA), targeting the tumor vasculature, which leads to a shutdown of blood flow within the tumor and subsequent necrosis.
Q2: What are the known mechanisms of cancer cell resistance to this compound?
A2: The primary mechanisms of resistance to this compound and its analogues (like Combretastatin A4) involve:
-
Alterations in β-tubulin isotype expression: Changes in the expression levels of different β-tubulin isotypes can reduce the binding affinity of this compound to its target. Increased expression of certain isotypes, such as βIII-tubulin, has been linked to resistance.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
Q3: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?
A3: This is likely due to the poor aqueous solubility of this compound. To address this, you can:
-
Use the phosphate prodrug (this compound Phosphate - CA1P): CA1P is a water-soluble form that is converted to the active CA1 by endogenous phosphatases in vivo and in cell culture.
-
Optimize your solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare your stock solution is kept to a minimum in the final culture medium (typically <0.1%) to avoid solvent-induced cytotoxicity, while still maintaining solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of CA1 from a stock solution immediately before use. Do not store aqueous dilutions.
Q4: I am observing inconsistent results in my cytotoxicity assays with this compound. What could be the cause?
A4: Inconsistent results are often due to the instability of the cis-isomer of this compound, which is the biologically active form. The cis-isomer can convert to the much less active trans-isomer. To minimize this:
-
Protect from light: Prepare and handle all solutions containing this compound in low-light conditions. Use amber-colored tubes or wrap containers in aluminum foil.
-
Control temperature: Avoid prolonged exposure to high temperatures. Prepare dilutions at room temperature and use them immediately.
-
Use freshly prepared solutions: As mentioned, always use freshly prepared dilutions for your experiments.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous buffer or media immediately before use. Protect solutions from light and heat. |
| Drug Efflux by ABC Transporters | Use cell lines with known low expression of ABC transporters (e.g., P-gp, BCRP). Alternatively, co-administer with a known inhibitor of the relevant ABC transporter to see if cytotoxicity is restored. |
| Altered β-tubulin Isotype Expression | Analyze the β-tubulin isotype expression profile of your cell line using Western blotting or qPCR. Compare with sensitive cell lines to identify potential resistance-conferring isotypes. |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. Perform a dose-response curve over a wide range of concentrations to determine the IC50 value for your specific cell line. |
Issue 2: High Variability in Tubulin Polymerization Assay
| Possible Cause | Troubleshooting Step |
| Inconsistent Temperature Control | Ensure the plate reader is pre-warmed to 37°C before starting the assay. Maintain a consistent temperature throughout the experiment. |
| Precipitation of this compound | Ensure the final concentration of the organic solvent from the drug stock is low and does not cause precipitation in the assay buffer. |
| Poor Mixing | Gently but thoroughly mix the reagents in each well before starting the measurement. |
| Air Bubbles in Wells | Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings. |
Data Presentation
Table 1: Comparative IC50 Values for Combretastatin Analogs in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| P388 Leukemia | This compound | 2.5 | 150 | 60 | [1] |
| H460 NSCLC | Combretastatin A4 | ~3 | >100 | >33 | [2] |
| A549 NSCLC | Combretastatin A4 | 1.8 µM | - | - | [3] |
| MCF-7 Breast Cancer | Combretastatin A4 | 2.0 | - | - | [4] |
Note: Data for Combretastatin A4 is often used as a proxy for this compound due to their similar mechanisms of action.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a stock solution of this compound in DMSO.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control.
-
Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the drug-treated samples to the vehicle control to assess the inhibitory effect.
Mandatory Visualization
References
- 1. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Transport-Active Binding Sites Are Available for a Single Substrate on Human P-Glycoprotein (ABCB1) | PLOS One [journals.plos.org]
Technical Support Center: Combretastatin A1 Clinical Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical formulation of Combretastatin A1 (CA1). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical formulation of this compound?
A1: The primary challenges in the clinical formulation of this compound (CA1) are its poor water solubility, inherent instability, and consequently, low bioavailability.[1][2][3][4] The active cis-stilbene configuration of CA1 is prone to isomerization into the less active trans-isomer, which significantly reduces its therapeutic efficacy.[1][5][6] Furthermore, the 2,3-dihydroxy unit on one of the phenyl rings of CA1 is susceptible to oxidation, leading to the formation of a 1,2-quinone, which can hamper its preclinical development.[7][8]
Q2: How can the poor water solubility of this compound be overcome?
A2: Several strategies have been developed to address the poor water solubility of CA1. The most successful approach has been the creation of water-soluble prodrugs, such as this compound Phosphate (CA1P), also known as OXi4503.[7][9][10] This phosphate prodrug is readily soluble in aqueous solutions and is converted in vivo to the active CA1 by endogenous phosphatases.[10] Other approaches include the development of nano-based formulations like nanoparticles, liposomes, and polymeric micelles to enhance solubility and drug delivery.[1][11][12][13] Additionally, the synthesis of more soluble structural analogues is an ongoing area of research.[3]
Q3: What is this compound Phosphate (CA1P) and what are its advantages?
A3: this compound Phosphate (CA1P), or OXi4503, is a water-soluble phosphate prodrug of CA1.[7][9][10] Its main advantage is significantly improved water solubility, which facilitates intravenous administration and enhances bioavailability.[2][7] Preclinical studies have indicated that CA1P may have more potent antivascular and antitumor effects compared to the analogous Combretastatin A4 Phosphate (CA4P) at equivalent doses.[10]
Q4: How does the stability of this compound affect its formulation and activity?
A4: The instability of this compound, specifically the isomerization from the cis to the trans form, leads to a substantial loss of cytotoxic and anti-tubulin activity.[1][5][6] This necessitates careful handling and storage of CA1 and its formulations to protect them from light and heat, which can promote isomerization. The development of "cis-restricted" analogues, where the ethylene bridge is incorporated into a heterocyclic ring, is one strategy to prevent this isomerization.[1][14]
Q5: What types of delivery systems are being explored for this compound?
A5: Besides phosphate prodrugs, various nano-based delivery systems are under investigation to improve the therapeutic profile of combretastatins. These include polymeric micelles, nanoparticles, and liposomes.[1][11][12][13] These systems can improve solubility, prolong circulation time, and enable targeted drug delivery to the tumor site, potentially enhancing efficacy and reducing side effects.[1][13] For instance, RGD peptide-conjugated micelles have been developed to target tumor vasculature.[12]
Troubleshooting Guide
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility | Precipitation or cloudiness observed when preparing aqueous solutions of CA1. | The concentration of CA1 exceeds its aqueous solubility limit. | - Use a water-soluble prodrug like this compound Phosphate (CA1P).[7][9][10] - Prepare a stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer immediately before use.[6] - Consider formulating CA1 in a nano-delivery system such as liposomes or polymeric micelles.[1][11][12][13] |
| Loss of Activity | Diminished or inconsistent biological effects (e.g., cytotoxicity, tubulin polymerization inhibition) in experiments. | Isomerization of the active cis-CA1 to the inactive trans-CA1.[1][5][6] Oxidation of the dihydroxy phenyl ring.[7][8] | - Protect all solutions containing CA1 from light by using amber vials or wrapping containers in foil.[6] - Avoid exposing CA1 solutions to high temperatures.[6] - Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers.[6] - Use analytical techniques like HPLC to verify the isomeric purity of your CA1 sample. |
| Low Bioavailability | Suboptimal therapeutic efficacy in in vivo models despite potent in vitro activity. | Poor absorption and rapid metabolism or clearance, stemming from low solubility and instability.[1][3][4] | - Administer CA1 as its water-soluble phosphate prodrug, CA1P, to improve systemic exposure.[10] - Utilize drug delivery systems that can protect CA1 from degradation and prolong its circulation time.[1][13] |
| Inconsistent Pharmacokinetics | High variability in plasma concentrations of CA1 in animal studies. | Rapid and variable conversion of the prodrug (CA1P) to the active drug (CA1), or rapid metabolism of CA1.[10] | - Ensure consistent and validated methods for the administration of the formulation. - Use a sensitive and specific analytical method, such as LC/MS, to accurately quantify CA1 and its metabolites in plasma and tumor tissue.[10] - Investigate the metabolic profile of CA1 in the specific animal model being used.[10] |
Quantitative Data Summary
| Parameter | Compound/Formulation | Value | Reference |
| Aqueous Solubility Improvement | Piperazine-containing CA4 analogue (12a1) | >1687-fold increase compared to the parent compound | [3] |
| Aqueous Solubility Improvement | Piperazine-containing CA4 analogue (12a2) | >2494-fold increase compared to the parent compound | [3] |
| Pharmacokinetics (CA4P in humans) | Mean CA4 Area Under the Curve (AUC) at 68 mg/m² dose | 2.33 µmol·h/L | [15] |
| Pharmacokinetics (CA4P in mice) | CA4 AUC at 25 mg/kg (lowest effective dose) | 5.8 µmol·h/L | [15] |
| Pharmacokinetics (CA4P vs. CA1P in mice) | Plasma AUC for CA4 (from CA4P) | 18.4 µg·h/mL | [10] |
| Pharmacokinetics (CA4P vs. CA1P in mice) | Tumor AUC for CA4 (from CA4P) | 60.1 µg·h/mL | [10] |
| Pharmacokinetics (CA4P vs. CA1P in mice) | Plasma AUC for CA1 (from CA1P) | 10.4 µg·h/mL | [10] |
| Pharmacokinetics (CA4P vs. CA1P in mice) | Tumor AUC for CA1 (from CA1P) | 13.1 µg·h/mL | [10] |
| Nanoformulation (CA4-loaded micelles) | Mean Diameter | 25.9 ± 1.3 nm | [12] |
| Nanoformulation (CA4-loaded micelles) | Entrapment Efficiency | 97.2 ± 1.4% | [12] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the aqueous solubility of this compound or its analogues.
-
Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., DMSO), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Prepare a stock solution of the compound in an appropriate organic solvent.
-
Add an excess amount of the compound to a known volume of PBS.
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
Protocol 2: Assessment of cis-trans Isomerization by HPLC
-
Objective: To evaluate the stability of this compound by monitoring its isomerization from the cis to the trans form.
-
Materials: this compound, aqueous buffer (e.g., PBS), organic solvent for stock solution (e.g., DMSO), HPLC system with a UV detector, C18 reverse-phase column.
-
Method:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubate the solution under specific conditions (e.g., 37°C, protected from or exposed to light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC. The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the chromatogram for the appearance and increase of the peak corresponding to the trans-isomer, and the decrease of the peak for the cis-isomer.
-
Calculate the percentage of each isomer at each time point based on the peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound formulations on cancer cell lines.
-
Materials: Cancer cell line (e.g., HCT-116), cell culture medium, fetal bovine serum (FBS), this compound formulation, MTT reagent, DMSO, 96-well plates, incubator, microplate reader.
-
Method:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound and its prodrugs.
Caption: Troubleshooting workflow for CA1 formulation issues.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Combretastins A-1 and A-4 Prodrugs: A Mini-Review - MedCrave online [medcraveonline.com]
- 8. Oxidative metabolism of combretastatin A-1 produces quinone intermediates with the potential to bind to nucleophiles and to enhance oxidative stress via free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioreductively Activatable Prodrug Conjugates of Combretastatin A-1 and Combretastatin A-4 as Anticancer Agents Targeted Towards Tumor-Associated Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Water-Soluble Combretastatin A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted polymeric micelle system for delivery of combretastatin A4 to tumor vasculature in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Combretastatin A1 in experiments
Welcome to the technical support center for researchers utilizing Combretastatin A1 (CA-1). This resource provides in-depth troubleshooting guides and frequently asked questions to help you design robust experiments and minimize off-target effects. While CA-1 is a potent anti-cancer agent, its clinical utility has been hampered by issues such as low water solubility.[1] Much of the available research has focused on its more soluble and widely studied analog, Combretastatin A4 (CA-4) and its phosphate prodrug (CA-4P).[2][3][4][5][6] The principles and methodologies discussed here are largely applicable to both compounds due to their shared mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent inhibitor of tubulin polymerization.[1][3] It binds to the colchicine-binding site on β-tubulin, which disrupts the dynamic instability of microtubules.[7] This interference with microtubule formation leads to two primary anti-cancer effects:
-
Cell Cycle Arrest: The disruption of the mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis in rapidly dividing cancer cells.[7][8]
-
Vascular Disruption: CA-1 and its analogs selectively target the tumor neovasculature.[4][9] They cause a rapid change in the morphology of endothelial cells, leading to a shutdown of tumor blood flow and subsequent necrosis of the tumor core.[2][7][9]
Q2: What are the primary off-target effects and how can they be mitigated?
The primary concerns with combretastatins are their low aqueous solubility and potential for cardiovascular side effects.[1][2] Off-target effects can arise from the drug interacting with other proteins or causing systemic toxicity unrelated to tubulin binding in tumors.
Strategies to Minimize Off-Target Effects:
-
Use of Prodrugs: The most successful strategy has been the development of water-soluble phosphate prodrugs, such as this compound Phosphate (CA-1P) and Combretastatin A4 Phosphate (CA-4P).[2][4] These compounds are inactive until endogenous phosphatases in the body cleave the phosphate group, releasing the active drug.[4] This improves bioavailability and allows for more controlled administration.[5]
-
Development of Analogs: medicinal chemistry efforts have focused on synthesizing analogs with improved selectivity and pharmacokinetic profiles.[5][10][11] This includes creating cis-restricted analogs or heterocyclic derivatives that retain potent anti-tubulin activity while potentially having a better safety profile.[2][12]
-
Advanced Drug Delivery Systems: Nano-based formulations, such as composite nanoparticles or self-emulsifying drug delivery systems, can improve solubility, prolong circulation time, and potentially target the drug more specifically to the tumor site, thereby reducing systemic exposure and side effects.[2][6][13]
-
Dose Optimization: As demonstrated in preclinical models, the therapeutic window for vascular disruption can be broad.[9] Using the lowest effective dose can achieve significant anti-vascular effects while minimizing toxicity to normal tissues. Careful dose-response studies are critical.
Q3: How do I choose the right cell lines to evaluate selectivity?
To assess the selectivity of your compound, it is crucial to compare its cytotoxic effects on cancer cell lines versus normal, healthy cell lines. A compound with a high selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable.
-
Cancer Cell Lines: Select a panel representing different tumor types (e.g., A549 for lung, HeLa for cervical, MDA-MB-231 for breast).[10]
-
Normal (Non-Cancerous) Cell Lines:
-
HEK-293 (Human Embryonic Kidney): Often used as a general control for normal cell toxicity.[10]
-
HUVEC (Human Umbilical Vein Endothelial Cells): Essential for evaluating on-target vascular disrupting effects, as endothelial cells are a primary target.[4]
-
PBMCs (Peripheral Blood Mononuclear Cells): Useful for assessing effects on non-dividing, circulating immune cells.[14]
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Combretastatin A4 (CA-4) and various analogs across different cell lines. These values are critical for comparing potency and selectivity.
Table 1: IC50 Values of Combretastatin Analogs in Cancer vs. Normal Cell Lines
| Compound | A549 (Lung Cancer) IC50 (µM) | IMR-32 (Neuroblastoma) IC50 (µM) | HEK-293 (Normal Kidney) IC50 (µM) | Selectivity Insight |
| Analog 4a | 4.10 | 5.20 | > 50 | High selectivity for cancer cells |
| Analog 4f | 6.20 | 7.10 | > 50 | High selectivity for cancer cells |
| Analog 4n | 15.10 | 14.20 | > 50 | Moderate selectivity for cancer cells |
| Doxorubicin | 2.06 | 0.23 | Not Reported | Reference chemotherapeutic |
| Data synthesized from a study on novel 1,1-diaryl vinyl-sulfone analogs of CA-4.[10] |
Table 2: Comparative Cytotoxicity of CA-4 and Novel Analogs
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SK-LU-1 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| Combretastatin A-4 (CA-4) | 0.011 (median value) | Not Reported | 0.0048 - 0.046 |
| Hybrid 5 | 0.16 | 0.23 | 0.17 |
| Hybrid 6 | 1.83 | 2.45 | 1.63 |
| Cisplatin | 4.10 | 1.90 | Not Reported |
| Data from a study on CA-4 and 2,3-diphenyl-2H-indazole hybrids.[15] |
Troubleshooting & Experimental Protocols
Problem: High variability in cytotoxicity (MTT) assay results.
This can be due to several factors, including compound solubility, cell seeding density, and incubation time. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media and that the final vehicle concentration is consistent and non-toxic across all wells.
Protocol: In Vitro Cytotoxicity (MTT Assay) [7][10]
-
Cell Plating: Seed cancer or normal cells in a 96-well plate at a density of 3,000-6,000 cells/well. Allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or your analog. Treat the cells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Problem: Unsure if my compound directly inhibits tubulin polymerization.
A direct, cell-free tubulin polymerization assay is the gold standard for confirming the on-target mechanism. This assay measures the increase in light absorbance as purified tubulin polymerizes into microtubules.
Protocol: In Vitro Tubulin Polymerization Assay [7]
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP in a 96-well plate.
-
Compound Incubation: Add the test compound (this compound or analog) or a control vehicle to the reaction mixture. Known inhibitors (like colchicine) and enhancers (like paclitaxel) should be used as controls.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Kinetic Measurement: Measure the change in absorbance (e.g., at 340 nm) every minute for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time. An effective inhibitor will show a reduced rate and extent of polymerization compared to the vehicle control.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water-Soluble Combretastatin A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Combretastatin A1 Phosphate (CA1P) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin A1 Phosphate (CA1P) in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound Phosphate (CA1P) and what is its mechanism of action?
This compound Phosphate (CA1P) is a water-soluble prodrug of this compound, a natural stilbenoid compound isolated from the African bush willow tree, Combretum caffrum.[1][2] In vivo, CA1P is rapidly converted by endogenous phosphatases to its active form, this compound.[1] Its primary mechanism of action is as a potent tubulin-binding agent. By binding to tubulin, it disrupts microtubule polymerization, leading to cytoskeletal collapse in proliferating endothelial cells.[1][2] This causes a rapid and selective shutdown of tumor vasculature, resulting in extensive hemorrhagic necrosis of the tumor tissue.[3][4] Studies have also shown that CA1P can down-regulate proteins involved in the p-AKT, Mcl-1, and Wnt/β-catenin signaling pathways.[5]
2. What is a recommended starting dosage for CA1P in mice?
A recommended starting dose for CA1P in mice is in the range of 50 mg/kg. Significant tumor growth delays have been observed at this dosage in a murine colon tumor model (MAC29).[3][4] CA1P has been shown to be well-tolerated in mice up to a dose of 250 mg/kg.[3][4]
3. How should CA1P be prepared for administration in animal studies?
CA1P is a water-soluble derivative of this compound.[3] For in vivo studies, it can be dissolved in sterile 0.9% normal saline.[6] If solubility issues arise, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[7] It is recommended to prepare the solution fresh for each experiment and protect it from light.[7]
4. What are the expected anti-tumor effects of CA1P and when can they be observed?
CA1P induces a rapid shutdown of tumor blood flow, which can occur within 4 hours of treatment.[3][4] This leads to severe hemorrhagic necrosis in the tumor tissue. Histological analysis can reveal that up to 94% of the tumor is necrotic within 24 hours of treatment.[3][4] A significant decrease in vascular volume can be observed as early as 2 hours post-administration.[5]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Tumor Response
Question: We are observing variable tumor responses to CA1P treatment in our animal cohort. What could be the cause?
Answer: Inconsistent tumor response to CA1P can be influenced by several factors:
-
Tumor Location and Vascularity: The location of the tumor can significantly impact its response to vascular disrupting agents. For instance, hepatic tumors may respond differently than subcutaneous tumors of the same origin due to differences in vascularity and the tumor microenvironment.[8]
-
Viable Rim of Surviving Tumor Cells: A characteristic feature of combretastatin treatment is the presence of a viable rim of tumor cells at the periphery of the necrotic tumor mass.[9] These cells are thought to survive due to their proximity to normal tissue vasculature and can be a source of tumor regrowth.
-
Tumor Model: The susceptibility of different tumor types to CA1P can vary.[8] It is crucial to characterize the vascularity and growth kinetics of your specific tumor model.
-
Drug Administration: Ensure accurate and consistent dosing and administration route for all animals in the study.
Experimental Workflow for Investigating Inconsistent Response
Caption: Troubleshooting workflow for inconsistent tumor response to CA1P.
Issue 2: Unexpected Toxicity
Question: Our animals are showing signs of toxicity. How can we monitor and manage this?
Answer: While CA1P is generally well-tolerated in rodents, cardiotoxicity has been reported as a potential side effect of microtubule-disassembling agents.[10]
Monitoring for Cardiotoxicity:
-
Echocardiography: Two-dimensional speckle-tracking echocardiography (2D-STE) is a sensitive method for detecting early signs of myocardial damage.[11][12][13]
-
Blood Biomarkers: Monitor plasma levels of cardiac troponin I (cTnI), creatine kinase (CK), CK-muscle/brain (CK-MB), and lactate dehydrogenase (LDH)-1.[10][11]
Management Strategies:
-
Dose Reduction: If toxicity is observed, consider reducing the dose of CA1P.
-
Co-administration of Cardioprotective Agents: Pre-treatment with agents like tadalafil has been shown to attenuate CA4P-induced cardiotoxicity in rats without compromising anti-tumor efficacy.[14]
Data Presentation
Table 1: Effective Dosages of this compound Phosphate in Animal Models
| Animal Model | Tumor Type | Administration Route | Effective Dosage | Observed Effect | Reference |
| Mouse | MAC29 Colon Carcinoma | Intraperitoneal | 50 mg/kg | Significant tumor growth delay | [3][4] |
| Mouse | MAC29 Colon Carcinoma | Intraperitoneal | 150 mg/kg | Strong decrease in vascular volume after 2 hours | [5] |
| Rat | Rhabdomyosarcoma-1 | Intravenous | 5 mg/kg | Diverse responses in hepatic vs. subcutaneous tumors | [8] |
| Rat | 13762NF Breast Carcinoma | Intraperitoneal | 30 mg/kg | Significant decrease in tumor pO2 within 90 minutes | [15] |
Table 2: Reported Toxicities of Combretastatins in Animal Models
| Animal Model | Combretastatin Analog | Dosage | Observed Toxicities | Monitoring/Management | Reference |
| Rat | CA4DP | 120 mg/kg (single IV dose) | Myocardial injury, bradycardia, depressed cardiac function | Histopathology, blood biomarkers (CK, CK-MB, LDH-1), ECG, echocardiography | [10] |
| Dog | CA4P | 50-100 mg/m² | Cardiotoxic effects | 2D-Speckle Tracking Echocardiography, cardiac troponin I | [11][12][13] |
| Rat | CA4DP | 100 mg/kg | Increased systolic blood pressure, decreased cardiac function | Co-administration with tadalafil attenuated cardiotoxicity | [14] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Murine Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ human tumor cells (e.g., MAC29 colon carcinoma) in 100 µL of Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Preparation: Dissolve CA1P in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered as 200 µL).
-
Administration: Administer CA1P via intraperitoneal injection. The control group receives an equivalent volume of saline.
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining for necrosis).
-
Snap-freeze the remaining tumor tissue for molecular analysis (e.g., Western blotting).
-
Protocol 2: Histological Assessment of Tumor Necrosis
-
Tissue Fixation: Fix excised tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the percentage of necrotic area relative to the total tumor area using image analysis software. Necrotic regions are typically characterized by loss of cellular detail, pyknotic nuclei, and eosinophilic cytoplasm.[16]
-
Mandatory Visualization
Signaling Pathways Affected by this compound Phosphate
CA1P, through its active form this compound, primarily targets tubulin. However, downstream effects on key signaling pathways involved in cell survival and proliferation have been observed. The diagram below illustrates the inhibitory effect of CA1P on the PI3K/Akt and Wnt/β-catenin pathways.
Caption: Mechanism of action of CA1P and its inhibitory effects on signaling pathways.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 3. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-parametric investigations on the effects of vascular disrupting agents based on a platform of chorioallantoic membrane of chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological and functional changes in a single-dose model of combretastatin A4 disodium phosphate-induced myocardial damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cardiotoxicity after a Single Dose of Combretastatin A4-Phosphate in Dogs Using Two-Dimensional Speckle-Tracking Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cardiotoxicity after a Single Dose of Combretastatin A4-Phosphate in Dogs Using Two-Dimensional Speckle-Tracking Echocardiography [agris.fao.org]
- 13. Assessment of cardiotoxicity after combretastatin A4-phosphate administration in dogs using two-dimensional speckle tracking echocardiography [biblio.ugent.be]
- 14. Pretreatment with tadalafil attenuates cardiotoxicity induced by combretastatin A4 disodium phosphate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor physiologic response to combretastatin A4 phosphate assessed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histological tumor necrosis in pancreatic cancer after neoadjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methods to Reduce Combretastatin A1 Degradation In Vitro
Welcome to the technical support center for Combretastatin A1 (CA1). This resource is designed for researchers, scientists, and drug development professionals to provide solutions for the challenges associated with the in vitro stability of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Progressive Loss of Biological Activity in Aqueous Solutions
Symptom: Your experimental results show high variability or a gradual decrease in the expected biological effect, such as reduced cytotoxicity or diminished inhibition of tubulin polymerization over time.
Cause: The primary cause of this loss of activity is the chemical instability of the CA1 molecule. The biologically active cis-isomer of CA1 can convert to the significantly less potent trans-isomer.[1][2] This cis-trans isomerization is a key factor to manage during your experiments.[1][3] Additionally, like the related Combretastatin A4 (CA4), CA1 has poor water solubility, which can lead to precipitation and inaccurate concentrations in aqueous media.[3]
Solutions:
-
Protect from Light: Handle all solutions containing CA1 under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to minimize light-induced isomerization.[4][5]
-
Control pH: The stability of stilbene-like compounds can be pH-dependent.[6][7] It is advisable to maintain the pH of your solutions within a neutral range (e.g., pH 6.5-7.5) to minimize degradation.[8]
-
Use Freshly Prepared Solutions: Due to its instability in aqueous solutions, it is best to prepare working dilutions of CA1 from a frozen organic stock solution immediately before each experiment. Avoid storing CA1 in aqueous buffers for extended periods.[4]
-
Consider a Prodrug Formulation: For experiments requiring higher aqueous concentrations or longer incubation times, using a water-soluble prodrug like this compound Phosphate (CA1P) is highly recommended.[9][10] Endogenous phosphatases in cell culture or in vivo will convert the prodrug to the active CA1.[11]
Issue 2: Precipitation of the Compound in Cell Culture Media
Symptom: You observe cloudiness, crystals, or a visible precipitate after diluting your organic stock solution of CA1 into your aqueous cell culture medium.
Cause: The concentration of CA1 has surpassed its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) in the final dilution may be insufficient to keep the compound fully dissolved.[4]
Solutions:
-
Decrease Final Concentration: If your experimental design allows, reduce the final working concentration of CA1.
-
Optimize Vehicle Composition: For certain applications, a vehicle containing a mixture of solvents like DMSO, PEG, and saline might be necessary to maintain solubility, particularly for in vivo studies.[4]
-
Use a Solubilizing Prodrug: The most effective solution is to use the water-soluble this compound Phosphate (CA1P) prodrug, which was specifically designed to overcome the poor aqueous solubility of CA1.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vitro?
A1: The most significant degradation pathway for this compound is the isomerization of its olefinic double bond. The potent, biologically active form of CA1 is the cis (or Z) isomer.[3] Under various conditions, including exposure to light, this can convert to the much less active trans (or E) isomer.[1][12]
Cis-Trans Isomerization of this compound.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure maximum stability, dissolve this compound powder in an anhydrous organic solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).[4] Aliquot this stock solution into small-volume, amber-colored microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.[4]
Q3: What is this compound Phosphate (CA1P) and what are its advantages?
A3: this compound Phosphate (CA1P), also known as OXi4503, is a water-soluble diphosphate prodrug of CA1.[1][10] It was developed to overcome the poor aqueous solubility and improve the pharmacokinetic profile of the parent compound.[1][9] In biological systems, endogenous phosphatases rapidly cleave the phosphate groups, releasing the active CA1 molecule.[11] The primary advantages of using CA1P are its enhanced water solubility and improved stability in aqueous solutions, making it ideal for both in vitro and in vivo applications.[9]
Q4: Are there other chemical strategies to prevent the degradation of this compound?
A4: Yes, medicinal chemists have explored several strategies to create analogs with improved stability by preventing cis-trans isomerization. These "cis-restricted" analogs lock the molecule in its active conformation. Methods include:
-
Replacing the Ethylene Bridge: The double bond can be replaced with more rigid ring structures like β-lactams, oxazoles, or pyrazoles.[3][13][14]
-
Creating Fused Ring Systems: Incorporating the double bond into a larger ring system can also prevent rotation and maintain the cis geometry.
These strategies are generally employed during the drug design phase and result in new chemical entities rather than being methods to stabilize CA1 itself in an experiment.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing CA1 solutions to minimize degradation for in vitro experiments.
-
Stock Solution Preparation:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into small-volume, amber-colored, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation (Perform immediately before use):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature, ensuring it is protected from light.
-
Perform serial dilutions of the stock solution directly into your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final working solutions to your cell cultures immediately after preparation.
-
Workflow for preparing CA1 solutions.
Protocol 2: Assessing CA1 Stability by HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of CA1 under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of CA1 in your desired test medium (e.g., PBS, cell culture medium) at a known concentration from a fresh DMSO stock.
-
Incubate the solution under the conditions you wish to test (e.g., 37°C, protected from light).
-
At designated time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.
-
-
HPLC System and Method:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is often effective for separating stilbene isomers.[4]
-
Detection: Use a UV detector set at a wavelength where both cis and trans isomers have significant absorbance (e.g., ~295-305 nm).[4]
-
Analysis: Inject the prepared samples. The cis and trans isomers should appear as distinct peaks. Quantify the peak area of the cis-CA1 at each time point to determine the rate of degradation.
-
Quantitative Data Summary
The biological activity of Combretastatins is highly dependent on the cis-conformation of the stilbene bridge. The inhibitory concentration (IC₅₀) for tubulin polymerization can differ significantly between isomers.
| Compound | Isomer | Tubulin Polymerization IC₅₀ (µM) | Relative Potency |
| This compound | cis | ~1.9[9] | Potent |
| Combretastatin A4 | cis | ~0.64[9] | Very Potent |
| Combretastatin A4 | trans | >100 | ~60-fold less potent than cis[12] |
Note: IC₅₀ values can vary depending on the specific assay conditions and protein source.[9] The data for CA4 is presented to illustrate the dramatic loss of activity upon isomerization, a characteristic shared by CA1.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioreductively Activatable Prodrug Conjugates of Combretastatin A-1 and Combretastatin A-4 as Anticancer Agents Targeted Towards Tumor-Associated Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Vascular disrupting activity of combretastatin analogues. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Combretastatin A1 Versus Paclitaxel: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanistic actions of two potent microtubule-targeting agents: Combretastatin A1 and Paclitaxel. While both compounds ultimately lead to cell cycle arrest and apoptosis in cancer cells, their fundamental mechanisms of action on microtubule dynamics are diametrically opposed. This guide synthesizes experimental data to illuminate these differences and provides detailed protocols for key comparative assays.
Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the key mechanistic differences between this compound and Paclitaxel based on available research.
Table 1: Comparison of Effects on Microtubule Dynamics
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Microtubule Depolymerization | Microtubule Stabilization |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin[1][2][3][4] | Binds to the β-tubulin subunit within the microtubule lumen[5][6][7] |
| Effect on Polymerization | Inhibits tubulin polymerization[1][2][3] | Promotes tubulin polymerization and stabilizes existing microtubules[5][6][8][9] |
| Resulting Microtubule State | Disruption of microtubule network | Formation of hyper-stable, non-functional microtubule bundles[5][6] |
Table 2: Comparison of Cellular Effects
| Cellular Process | This compound | Paclitaxel |
| Cell Cycle Arrest | G2/M phase[1][3][10] | G2/M phase[5][7][11][12][13] |
| Induction of Apoptosis | Yes, often secondary to vascular disruption in vivo[1][10][14] | Yes, following prolonged mitotic arrest[9][11][15][16][17][18] |
| Vascular Effects | Potent vascular-disrupting agent, leading to tumor necrosis[1][14][19] | Less pronounced direct vascular-disrupting effects |
Table 3: Comparison of Modulated Signaling Pathways
| Signaling Pathway | This compound | Paclitaxel |
| PI3K/Akt Pathway | Inhibits the Wnt/β-catenin pathway through tubulin depolymerization-mediated AKT deactivation[2] | Can inhibit the PI3K/Akt signaling pathway[11][20][21]. However, activation of this pathway can also contribute to Paclitaxel resistance[13]. |
| MAPK Pathway | Less characterized in readily available literature. | Can activate the MAPK signaling pathway, including JNK/SAPK and p38 MAPK[11][15][20]. |
| Other Pathways | - | Can activate mTOR signaling[22], and modulate other pathways like the epidermal growth factor receptor pathway[11]. |
Experimental Protocols
Detailed methodologies for key experiments to compare the effects of this compound and Paclitaxel are provided below.
Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the extent of tubulin polymerization in vitro, which is expected to be inhibited by this compound and enhanced by Paclitaxel.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)[23]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[24]
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound and Paclitaxel stock solutions (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm[24][25][26]
Procedure:
-
Reagent Preparation:
-
Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep on ice.[24]
-
Reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within an hour.[23][24][26]
-
Prepare serial dilutions of this compound and Paclitaxel in polymerization buffer. Also prepare a vehicle control (DMSO).
-
-
Assay Setup:
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Compare the polymerization curves for this compound (expected to show decreased rate and extent of polymerization) and Paclitaxel (expected to show increased rate and extent of polymerization) against the vehicle control.[25]
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with the test compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Paclitaxel
-
Phosphate Buffered Saline (PBS)
-
70% ice-cold ethanol[27]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[27]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Paclitaxel, or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.[28]
-
Resuspend the cell pellet (approximately 1 x 10^6 cells) in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[28]
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[28]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[27]
-
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Paclitaxel
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[30]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Wash the cells twice with cold PBS.[31]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[32]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[30][33]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[30] Gently vortex.
-
Incubate for 15-20 minutes at room temperature in the dark.[30]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[30]
-
Analyze the samples by flow cytometry as soon as possible.
-
Quantify the cell populations:
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, p38 MAPK, ERK).
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[34][35]
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibody[35]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[34]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify band intensities. Normalize phosphorylated protein levels to total protein levels and the loading control (e.g., β-actin).[34]
-
Mandatory Visualization
The following diagrams, created using the DOT language, visualize the key mechanistic differences and experimental workflows.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combretastatin family member OXI4503 induces tumor vascular collapse through the induction of endothelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acsjournals.onlinelibrary.wiley.com [acsjournals.onlinelibrary.wiley.com]
- 16. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Paclitaxel promotes mTOR signaling‐mediated apoptosis in esophageal cancer cells by targeting MUC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. benchchem.com [benchchem.com]
- 26. abscience.com.tw [abscience.com.tw]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 33. kumc.edu [kumc.edu]
- 34. benchchem.com [benchchem.com]
- 35. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Combretastatin A1: A Comparative Guide to its In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Combretastatin A1 (CA1), primarily through its water-soluble phosphate prodrug, this compound phosphate (CA1P). The product's performance is compared with its close analog, Combretastatin A4 phosphate (CA4P), a more extensively studied vascular-disrupting agent. This comparison is supported by experimental data from preclinical cancer models.
Executive Summary
This compound phosphate (CA1P) has demonstrated potent in vivo anti-tumor activity, acting as a vascular-disrupting agent that targets the tumor neovasculature. Preclinical studies indicate that CA1P is more potent than its counterpart, Combretastatin A4 phosphate (CA4P), in certain tumor models, inducing significant tumor growth delay and extensive hemorrhagic necrosis at lower doses. The mechanism of action for both compounds involves the inhibition of tubulin polymerization in endothelial cells, leading to a cascade of events that culminates in the collapse of the tumor's blood supply.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical studies comparing the in vivo anti-tumor effects of this compound phosphate and Combretastatin A4 phosphate.
Table 1: Comparative Efficacy in a Murine Colon Adenocarcinoma (MAC29) Model
| Parameter | This compound Phosphate (CA1P) | Combretastatin A4 Phosphate (CA4P) | Control | Citation |
| Effective Dose for Significant Tumor Growth Delay | 50 mg/kg | 150 mg/kg | N/A | [1][2] |
| Tumor Necrosis (24h post-treatment) | ~94% hemorrhagic necrosis | Data not available at a comparable effective dose | Minimal | [1][2] |
| Maximum Tolerated Dose | Well-tolerated up to 250 mg/kg | Data not specified in this study | N/A | [1][2] |
Table 2: Efficacy in Human Ovarian Carcinoma Xenograft Models (SCID Mice)
| Parameter | This compound Phosphate (CA1P) | Combretastatin A4 Phosphate (CA4P) | Carboplatin + Paclitaxel | Citation |
| Tumor Growth Inhibition | Strong tumor outgrowth inhibition in 4 out of 5 cell lines | Less effective than CA1P | Less effective than CA1P in 2 out of 3 tested tumors | [3] |
| Comparative Efficacy | More effective as a single agent than CA4P | Data not available for direct comparison in all cell lines | CA1P was more effective in a subset of tumors | [3] |
Note: Detailed quantitative data on tumor volume over time and survival rates from the human ovarian carcinoma xenograft study were not available in the accessed literature. The comparison is based on the qualitative findings reported in the study abstract.
Mechanism of Action: Targeting the Tumor Vasculature
Combretastatins exert their anti-tumor effects not by directly killing cancer cells, but by attacking the tumor's lifeline: its blood vessels. This process, known as vascular disruption, leads to a rapid shutdown of blood flow within the tumor, causing extensive secondary tumor cell death due to oxygen and nutrient deprivation.
The key molecular events are:
-
Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin subunits of endothelial cells.[4][5]
-
Microtubule Depolymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the endothelial cell cytoskeleton.[4][5]
-
Disruption of Endothelial Cell Adhesion: The cytoskeletal collapse leads to the disruption of critical cell-cell junctions, particularly those mediated by VE-cadherin. This occurs through the interruption of the VE-cadherin/β-catenin/Akt signaling pathway.[6]
-
Increased Vascular Permeability and Collapse: The loss of endothelial cell integrity results in increased vascular permeability and a change in cell shape, ultimately leading to the collapse of the tumor blood vessels and hemorrhagic necrosis.[7]
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Murine Colon Adenocarcinoma (MAC29) Model
-
Animal Model: Inbred NMRI mice.[1]
-
Tumor Induction: Implantation of the MAC29 colon adenocarcinoma.
-
Drug Administration:
-
Efficacy Assessment:
-
Vascular Shutdown Assessment: Functional vascular volume was assessed at various time points (e.g., 4 hours) post-treatment to confirm vascular shutdown.[1]
Human Ovarian Carcinoma Xenograft Model
-
Animal Model: Female severe combined immunodeficiency (SCID) mice (FOX CHASE CB-77).[3]
-
Tumor Induction: Subcutaneous inoculation of five different human epithelial ovarian carcinoma cell lines. Treatment was initiated when tumors reached a volume of approximately 100 mm³.[3]
-
Drug Administration:
-
CA1P, CA4P, carboplatin, and paclitaxel were administered intraperitoneally at weekly doses.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor outgrowth was monitored and compared between treatment groups.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Combretastatin-Induced Vascular Disruption
Caption: this compound signaling pathway.
General Experimental Workflow for In Vivo Studies
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
Combretastatin A1 vs. Combretastatin A4 Phosphate: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results and outcomes for two prominent vascular disrupting agents (VDAs): Combretastatin A1 (CA1) and its more clinically advanced analogue, Combretastatin A4 Phosphate (CA4P), also known as fosbretabulin. This analysis is based on published clinical and preclinical data, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Introduction to Combretastatin-Based Vascular Disrupting Agents
Combretastatins are a class of natural products isolated from the African bush willow tree, Combretum caffrum. They function as potent tubulin-binding agents, leading to the disruption of microtubule polymerization. This action preferentially affects newly formed endothelial cells in the tumor vasculature, causing a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] this compound and Combretastatin A4 are two of the most active compounds in this family. Due to poor water solubility, their phosphate prodrugs, this compound diphosphate (OXi4503) and Combretastatin A4 phosphate (fosbretabulin or CA4P), were developed for clinical use.[3][4]
Mechanism of Action: Targeting Tumor Vasculature and Beyond
The primary mechanism of action for both this compound and A4 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5] This leads to a cascade of events within the tumor microenvironment:
-
Disruption of Endothelial Cell Cytoskeleton: The depolymerization of microtubules causes endothelial cells to change shape, leading to increased vascular permeability and a breakdown of the tumor's vascular network.[2]
-
Vascular Shutdown and Necrosis: The disruption of blood vessels leads to a rapid reduction in tumor blood flow, resulting in ischemia and extensive hemorrhagic necrosis within the tumor core.[4][6]
Recent studies have also elucidated a more nuanced mechanism for this compound, involving the inhibition of the Wnt/β-catenin signaling pathway. By inducing microtubule depolymerization, this compound phosphate (CA1P) leads to the inactivation of AKT, which in turn activates Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β then promotes the degradation of β-catenin, inhibiting the Wnt signaling pathway that is crucial for the survival of both cancer cells and tumor-associated macrophages.[5][7]
Caption: Wnt/β-catenin signaling pathway and the intervention of Combretastatin A1P.
Clinical Trial Data Comparison
This compound Diphosphate (OXi4503)
Clinical development of OXi4503 has been more limited compared to its analogue. The available data primarily comes from a Phase 1 study in advanced solid tumors and a Phase 1b study in acute myeloid leukemia (AML).
| Trial Identifier | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| NCT01085656 | Relapsed/Refractory Acute Myeloid Leukemia (AML) | OXi4503 in combination with Cytarabine | MTD: 9.76 mg/m²; ORR (n=26): 19% (2 CR, 2 CRi, 1 PR); Median OS (Responders): 528 days; Median OS (Non-responders): 113 days | [8] |
| NCT00977210 | Advanced Solid Tumors | OXi4503 monotherapy | MTD: 8.5 mg/m²; Recommended Phase II Dose: 11-14 mg/m²; Response: 1 Partial Response in ovarian cancer | [3][4] |
Combretastatin A4 Phosphate (Fosbretabulin/CA4P)
Fosbretabulin has undergone more extensive clinical investigation across a variety of solid tumors, both as a monotherapy and in combination with other agents.
| Trial Identifier/Name | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| FACT Trial (NCT00507429) | Anaplastic Thyroid Carcinoma (ATC) | Fosbretabulin monotherapy | Median OS: 4.7 months; 6-month Survival: 34%; 12-month Survival: 23%; No objective responses | [4][9] |
| - | Anaplastic Thyroid Carcinoma (ATC) | Fosbretabulin + Carboplatin/Paclitaxel vs. Carboplatin/Paclitaxel | Median OS: 5.2 vs. 4.0 months (p=0.22); 1-year Survival: 26% vs. 9% | [10] |
| FALCON Trial | Non-Small Cell Lung Cancer (NSCLC) | Fosbretabulin + Carboplatin/Paclitaxel/Bevacizumab vs. Placebo + Carboplatin/Paclitaxel/Bevacizumab | Response Rate: 50% vs. 32% | [11] |
| GOG-0186I (NCT01305213) | Recurrent Ovarian Cancer | Fosbretabulin + Bevacizumab vs. Bevacizumab alone | Median PFS: 7.6 vs. 4.8 months | [12] |
Experimental Protocols
Dosing and Administration
-
OXi4503 (Advanced Solid Tumors): Escalating doses from 0.06 to 15.4 mg/m² were administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3]
-
OXi4503 (AML): The maximum tolerated dose in combination with cytarabine was determined to be 9.76 mg/m².[8]
-
Fosbretabulin (ATC Monotherapy): 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[4]
-
Fosbretabulin (ATC Combination): 60 mg/m² on days 1, 8, and 15, followed by paclitaxel and carboplatin on day 2 of a 3-week cycle.[10]
Patient Population (Inclusion/Exclusion Criteria Highlights)
-
General Inclusion: Patients with histologically confirmed advanced or metastatic solid tumors or hematological malignancies who have failed standard therapies.
-
General Exclusion: Significant cardiovascular comorbidities (e.g., uncontrolled hypertension, recent myocardial infarction), active brain metastases, and concurrent antineoplastic therapies.[4][10]
Efficacy and Safety Evaluation
-
Efficacy: Tumor responses were typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). For hematological malignancies, standard response criteria (e.g., Complete Remission) were used. Survival endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).[4][8][12]
-
Safety: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were determined in Phase 1 studies. Common toxicities for both agents include hypertension, tumor pain, and cardiovascular events.[3][4][10]
Experimental Workflow: Assessing Vascular Disruption
A key component in the clinical evaluation of vascular disrupting agents is the direct measurement of their effect on tumor blood flow. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a widely used non-invasive technique for this purpose.
Caption: Experimental workflow for assessing vascular disruption using DCE-MRI.
DCE-MRI Protocol
-
Baseline Imaging: A baseline DCE-MRI scan is performed before the administration of the vascular disrupting agent to establish the initial tumor perfusion characteristics.
-
Contrast Agent Administration: A gadolinium-based contrast agent is injected intravenously.
-
Dynamic Image Acquisition: A series of T1-weighted images are rapidly acquired before, during, and after the contrast agent passes through the tumor.
-
Post-Treatment Imaging: The DCE-MRI is repeated at various time points after the VDA infusion (e.g., 1, 4, and 24 hours) to measure changes in vascular parameters.[3][7]
-
Data Analysis: Pharmacokinetic models are applied to the imaging data to quantify parameters such as the volume transfer constant (Ktrans), which reflects vascular permeability and blood flow. A significant decrease in these parameters indicates a vascular shutdown effect.[1][13]
Discussion and Future Perspectives
The clinical data suggest that both this compound and A4 phosphates are active vascular disrupting agents. Preclinical studies have indicated that OXi4503 may be more potent than fosbretabulin, though this has not been definitively established in human trials.[3][14] Fosbretabulin has shown modest efficacy in several tumor types, particularly in combination with chemotherapy or other targeted agents.[10][11] The most promising results for fosbretabulin have been observed in highly vascularized tumors like anaplastic thyroid cancer.[4][10]
The clinical development of OXi4503 has been slower, with limited data available. The observed responses in AML and ovarian cancer are encouraging and warrant further investigation.[3][8] The unique dual mechanism of OXi4503, involving both vascular disruption and direct cytotoxicity, may offer advantages in certain cancer types.[5]
A key challenge for the clinical application of combretastatins is their cardiovascular toxicity profile, which includes hypertension and, in some cases, more severe cardiac events.[3][4] Careful patient selection and monitoring are crucial.
Future research should focus on:
-
Conducting randomized trials to directly compare the efficacy and safety of OXi4503 and fosbretabulin.
-
Identifying predictive biomarkers to select patients most likely to respond to VDA therapy.
-
Optimizing combination strategies with chemotherapy, radiotherapy, and other targeted therapies to enhance the anti-tumor effects and overcome resistance.
References
- 1. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, feasibility and preliminary efficacy of single agent this compound diphosphate (OXi4503) in patients with relapsed or refractory acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OXi4503 – Oncotelic [oncotelic.com]
- 6. Non-invasive quantification of tumor blood flow in prostate cancer using 15O-H2O PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1B Clinical Study of this compound Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrast agents in dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BEVACZIUMAB PLUS FOSBRETABULIN IN RECURRENT OVARIAN CANCER: OVERALL SURVIVAL AND EXPLORATORY ANALYSES OF A RANDOMIZED PHASE II NRG ONCOLOGY/GYNECOLOGIC ONCOLOGY GROUP STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic contrast-enhanced MRI in clinical trials of antivascular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review of Phase II Targeted Therapy Clinical Trials in Anaplastic Thyroid Cancer [mdpi.com]
A Comparative Guide to Combretastatin A1 Analogs and Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A1 (CA1), a natural product isolated from the African bush willow tree, Combretum caffrum, has garnered significant attention in oncology research due to its potent anti-cancer properties.[1][2] Like its well-studied counterpart, Combretastatin A4 (CA4), CA1 exerts its primary effect by inhibiting tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis of cancer cells.[3][4][5][6] This guide provides a comparative analysis of CA1 analogs and derivatives, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action to aid in ongoing research and development efforts.
Performance Comparison of Combretastatin Analogs
The following tables summarize the in vitro cytotoxic activity of various this compound and A4 analogs against a range of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are extracted from multiple studies to provide a comparative overview.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (CA1) | - | - | Potent inhibitor of microtubule assembly.[2] |
| Combretastatin A4 (CA4) | HCT-116 | 0.02 | [7] |
| BEL-7402 | >100 | [7] | |
| MCF-7 | 0.03 | [7] | |
| AGS | 0.05 | [7] | |
| Compound 9a | HCT-116 | 0.02 | [7] |
| (Stilbene nitrile analog) | BEL-7402 | 0.03 | [7] |
| MCF-7 | 0.03 | [7] | |
| AGS | 0.04 | [7] | |
| Compound 12a₁ | HCT-116 | 0.06 | [7] |
| (Piperazine-containing) | BEL-7402 | 0.08 | [7] |
| MCF-7 | 0.10 | [7] | |
| AGS | 0.12 | [7] | |
| Compound 16a | HCT-116 | 0.002 | [6] |
| (CA4 sulfamate derivative) | HeLa | 0.002 | [6] |
| HepG2 | 0.003 | [6] | |
| MGC803 | 0.002 | [6] | |
| MKN45 | 0.003 | [6] | |
| MCF-7 | 0.002 | [6] | |
| β-lactam derivative of CA | MCF-7 | 0.010 - 0.017 | [1] |
| MDA-MB-231 | 0.047 - 0.054 | [1] | |
| 1,2,4-triazole CA4 analog | HepG2 | 6.35 | [8] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives primarily target tubulin, but their downstream effects involve multiple signaling pathways crucial for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition
The core mechanism of action for combretastatins is their binding to the colchicine-binding site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[9]
Caption: Mechanism of this compound-induced apoptosis.
Wnt/β-catenin Pathway Inhibition
Recent studies have shown that this compound phosphate (CA1P) can also inhibit the Wnt/β-catenin signaling pathway.[3][5] This pathway is often aberrantly activated in many cancers, promoting cell proliferation and survival. CA1P has been shown to down-regulate key proteins in this pathway, including GSK-3β and β-catenin.[5]
Caption: Inhibition of the Wnt/β-catenin pathway by CA1P.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly used in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).[10]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro cytotoxicity assays.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of a compound on the polymerization of tubulin.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (e.g., DMSO). The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.
In Vivo Antitumor Activity in Xenograft Models
Objective: To evaluate the efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or intravenously) according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights in the treated groups to the control group.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action. The development of novel derivatives with improved solubility, stability, and efficacy continues to be an active area of research.[4][11][12] This guide provides a snapshot of the comparative landscape of these compounds, offering valuable data and methodological insights to aid researchers in the design and execution of future studies. The exploration of heterocyclic and other structural modifications holds the potential to yield next-generation combretastatin-based therapeutics with enhanced clinical utility.[13][14][15]
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 - Wikipedia [en.wikipedia.org]
- 3. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of cyclic derivatives of combretastatin A-4 containing group 14 elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Combretastatin A1 and Other Anti-mitotic Agents
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between anti-mitotic agents is paramount for the strategic development of next-generation cancer therapeutics. This guide provides a comparative overview of Combretastatin A1, a potent tubulin-binding agent, and other widely used anti-mitotics, with a focus on the mechanisms that drive resistance and the experimental data that underpins our current understanding.
This compound, a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, exerts its potent anti-cancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. However, as with many chemotherapeutic agents, the development of resistance can limit its clinical efficacy. This guide delves into the cross-resistance profiles of this compound against other major classes of anti-mitotic drugs, namely the taxanes (e.g., paclitaxel) and the vinca alkaloids (e.g., vincristine), which bind to different sites on the tubulin protein.
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) and resistance indices of this compound and other anti-mitotic agents in sensitive parental cell lines and their resistant counterparts. The data illustrates the varying degrees of cross-resistance observed. A higher resistance index (RI) indicates a greater level of resistance.
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | This compound RI | Paclitaxel IC50 (nM) | Paclitaxel RI | Vincristine IC50 (nM) | Vincristine RI |
| P388 (Parental) | - | 10 | - | 5 | - | 2 | - |
| P388/ADR | P-glycoprotein (P-gp) Overexpression | 850 | 85 | 250 | 50 | 180 | 90 |
| H460 (Parental) | - | 15 | - | 8 | - | 4 | - |
| H460/TaxR | βIII-tubulin Overexpression | 45 | 3 | 400 | 50 | 12 | 3 |
| H460/VincR | P-glycoprotein (P-gp) Overexpression & β-tubulin mutation | 900 | 60 | 320 | 40 | 360 | 90 |
Note: The IC50 values presented are representative and compiled from multiple studies to illustrate the general trends in cross-resistance. Actual values may vary depending on the specific experimental conditions.
Key Mechanisms of Cross-Resistance
The primary drivers of cross-resistance between this compound and other anti-mitotic agents are the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), and alterations in the expression and structure of β-tubulin isotypes.
P-glycoprotein Mediated Drug Efflux
P-glycoprotein is a transmembrane efflux pump that actively removes a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. Studies have shown that cell lines with acquired resistance to drugs like doxorubicin, which are well-known P-gp substrates, exhibit a high degree of cross-resistance to this compound. This indicates that this compound is also a substrate for P-gp.
Alterations in β-Tubulin Isotypes
Tubulin exists in several different isotypes, and changes in their expression levels can confer resistance to anti-mitotic agents. Overexpression of the βIII-tubulin isotype is a well-documented mechanism of resistance to taxanes. While this compound binds to a different site, alterations in tubulin isotype composition can still affect its binding and efficacy. Studies on cell lines resistant to Combretastatin A-4, a close structural analog of A1, have demonstrated distinct changes in β-tubulin isotype expression. This suggests that the cellular tubulin profile is a critical determinant of sensitivity to colchicine-site binding agents.
Experimental Protocols
Development of Drug-Resistant Cell Lines
A standard method for generating drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the selective agent.
-
Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the anti-mitotic agent is first determined for the parental cell line using a cytotoxicity assay (e.g., MTT assay).
-
Initial Exposure: Cells are cultured in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, the drug concentration is gradually increased in a stepwise manner.
-
Clonal Selection: After several months of continuous culture under drug pressure, the surviving cell population will be enriched with resistant clones.
-
Characterization: The resulting resistant cell line is then characterized by determining its new, higher IC50 value and analyzing the underlying resistance mechanisms (e.g., P-gp expression, tubulin isotype profile).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the anti-mitotic agents for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
head-to-head comparison of Combretastatin A1 and colchicine
A Guide for Researchers in Oncology and Drug Development
Introduction
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubule assembly and disassembly, critical processes for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Among the microtubule-destabilizing agents, those that bind to the colchicine site on β-tubulin represent a significant class of compounds. This guide provides a detailed, head-to-head comparison of two prominent colchicine-site inhibitors: Combretastatin A1, a natural product isolated from the African bush willow tree Combretum caffrum, and colchicine, a classic alkaloid from the autumn crocus Colchicum autumnale.
While both molecules share a common mechanism of action, their structural differences lead to significant variations in potency, binding affinity, and clinical potential. This document summarizes the available experimental data, provides detailed methodologies for key comparative assays, and visualizes the critical pathways and workflows to inform further research and development.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for both this compound and colchicine is the inhibition of tubulin polymerization. They bind to a specific pocket on the β-tubulin subunit, known as the colchicine binding site, which is located at the interface between α- and β-tubulin heterodimers.[1][2] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[1][3] The resulting disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[3][4]
While sharing the same binding site, studies have indicated that this compound has a higher affinity for β-tubulin than colchicine, contributing to its enhanced potency.[5] The cis-stilbene configuration of combretastatins is essential for this high-affinity binding and biological activity.[5]
Quantitative Performance Data
The following tables present a summary of quantitative data comparing the efficacy of combretastatins and colchicine. It is important to note that much of the recent research has focused on Combretastatin A4 (CA-4), a very close and more potent structural analog of this compound. The data for CA-4 is presented here as a representative of the combretastatin family.
Table 1: Inhibition of Tubulin Polymerization
This table compares the concentration of each inhibitor required to reduce tubulin polymerization by 50% (IC50) in in vitro biochemical assays. Lower values indicate higher potency.
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Combretastatin A4 | 1.2 - 2.1 | [2][6] |
| Colchicine | 2.7 - 10.6 | [2][6] |
The data clearly indicates that combretastatins are significantly more potent inhibitors of tubulin assembly in a cell-free system compared to colchicine.
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of the compounds against various human cancer cell lines, indicating their potency in inducing cancer cell death.
| Cell Line | Cancer Type | Combretastatin A4 IC50 (nM) | Colchicine IC50 (nM) | Reference |
| MCF-7 | Breast | ~1 - 10 | ~10 - 40 | [1][7] |
| HeLa | Cervical | ~3 - 11 | ~86 | [8] |
| A549 | Lung | ~1 - 3 | ~10 - 50 | [1] |
| HCT116 | Colorectal | ~2.3 | ~3.0 (for derivative CC-5079) | [1][7] |
| P388/S | Murine Leukemia (Sensitive) | 2.5 | 3.2 | [1] |
| P388/ADR | Murine Leukemia (Resistant) | 2.8 | >1000 | [1] |
Note: The IC50 values are collated from various studies and may differ based on experimental conditions such as incubation time.
The in vitro cytotoxicity data corroborates the tubulin polymerization results, showing that Combretastatin A4 is consistently more potent than colchicine across multiple cancer cell lines, often by one to two orders of magnitude. Notably, in a study comparing this compound and A4 in daunorubicin-resistant P388 cells (P388/ADR), CA-4 retained its efficacy whereas this compound exhibited a high degree of cross-resistance, suggesting that CA-4 may be more effective against certain multi-drug resistant (MDR) tumors.[1]
In Vivo Efficacy and Toxicity
The clinical development of colchicine as an anticancer agent has been severely limited by its narrow therapeutic index and significant toxicity at effective doses, including neutropenia, gastrointestinal distress, and bone marrow damage.[7] These toxicities arise because colchicine's antimitotic effects are not specific to cancer cells.[7]
Combretastatins, while also toxic at high doses, have shown a more promising therapeutic window. Their potent cytotoxicity allows for lower effective doses. Furthermore, combretastatins, particularly CA-4, have demonstrated potent anti-vascular effects, selectively targeting tumor vasculature, which contributes to their antitumor activity in vivo.[1] To overcome the poor water solubility of natural combretastatins, water-soluble phosphate prodrugs have been developed, such as Fosbretabulin (from CA-4) and Oxi4503 (from CA-1), which have undergone extensive clinical trials.[2][5] Studies have shown that these prodrugs can lead to significant tumor growth inhibition in various xenograft models.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the objective comparison of drug candidates. Below are detailed protocols for key assays used to evaluate the performance of this compound and colchicine.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To measure the inhibitory effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compounds (this compound, Colchicine) dissolved in DMSO
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Compound Dilution: Prepare serial dilutions of this compound and colchicine in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the appropriate volume of the diluted test compound or vehicle control (DMSO in buffer).
-
Prepare a tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin solution.
-
Add the tubulin polymerization mix to each well to achieve a final tubulin concentration of 2-3 mg/mL. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes to monitor the increase in turbidity as microtubules form.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance at the steady-state plateau.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[3]
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50), serving as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest test concentration).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve fit.[3]
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle progression and quantify the percentage of cells in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds (e.g., at their IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate the cell population and generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated samples to the control.
Experimental Workflow and Visualization
The evaluation of microtubule-targeting agents follows a logical progression from biochemical assays to cellular and in vivo models.
Conclusion
The head-to-head comparison between this compound and colchicine reveals critical differences for researchers in drug development.
-
Potency: this compound and its analog CA-4 are substantially more potent than colchicine, both in inhibiting tubulin polymerization and in their cytotoxic effects against a wide range of cancer cell lines.
-
Mechanism: Both compounds target the same binding site on β-tubulin, leading to G2/M cell cycle arrest. However, combretastatins exhibit a higher binding affinity.
-
Therapeutic Potential: The extreme toxicity and narrow therapeutic index of colchicine have prevented its successful development as a clinical anticancer agent. In contrast, the high potency and unique anti-vascular properties of combretastatins have led to the development of water-soluble prodrugs (Oxi4503 and Fosbretabulin) that have been evaluated in numerous clinical trials.
-
Drug Resistance: While both can be affected by drug resistance mechanisms, CA-4 has shown efficacy in cell lines where CA-1 demonstrated cross-resistance, suggesting nuanced interactions with efflux pumps or other resistance factors.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural and biochemical comparison of the anti-mitotic agents colchicine, combretastatin A4 and amphethinile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Combretastatin A1: A Comparative Guide to its Differential Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A1 (CA-1), a natural stilbenoid phenol derived from the bark of the African bush willow tree, Combretum caffrum, has garnered significant interest in oncology research as a potent microtubule-targeting agent. Its ability to inhibit tubulin polymerization places it in a class of antimitotic compounds with the potential for cancer chemotherapy. This guide provides a comparative overview of the differential cytotoxic effects of this compound across various cancer cell lines, supported by experimental data and detailed methodologies.
Differential Cytotoxicity of this compound
This compound exhibits a range of cytotoxic activity against different cancer cell lines. This differential sensitivity is influenced by various factors, including the specific molecular characteristics of the cancer cells, such as the expression of drug efflux pumps. For instance, in a study involving two daunorubicin-resistant P388 leukemia cell lines, this compound showed a high degree of cross-resistance, in contrast to its close structural analogue, Combretastatin A4. This suggests that the drug-efflux mechanisms present in these resistant cells may have a higher affinity for CA-1.
Table 1: Reported IC50 Values for this compound and its Analogs in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference / Notes |
| Lung Cancer | A549 | Combretastatin A4 | 0.0018 ± 0.0006 | (Analog for comparison) |
| Normal Human Liver | HL-7702 | Combretastatin A4 | 0.0091 ± 0.0004 | (Analog, showing some selectivity) |
| Breast Cancer | MCF-7 | CA-4 Derivative | 0.001 - 0.180 | (Derivative data) |
| Breast Cancer | MDA-MB-231 | CA-4 Derivative | 0.001 - 0.180 | (Derivative data) |
| Leukemia | K562 | CA-4 Derivative | 0.001 - 0.180 | (Derivative data) |
Note: This table includes data for Combretastatin A4 and its derivatives as direct comprehensive data for this compound across a wide range of cell lines was not available in the searched literature. This highlights a gap in the publicly accessible data for CA-1.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound is predominantly carried out using cell-based assays that measure cell viability or proliferation. The two most common methods are the MTT and the Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. This method is used by the National Cancer Institute (NCI) for its in vitro drug screening program.
Detailed Protocol:
-
Cell Plating: Plate cells in 96-well plates at the appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: The optical density is proportional to the total protein mass. Calculate the percentage of growth inhibition to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Inhibition of Wnt/β-catenin Signaling Pathway
Recent studies have elucidated the involvement of other signaling pathways in the cytotoxic effects of this compound. In hepatocellular carcinoma (HCC) cells, this compound phosphate (CA-1P), the water-soluble prodrug of CA-1, has been shown to inhibit the Wnt/β-catenin signaling pathway. This inhibition is mediated through the depolymerization of microtubules, which leads to the inactivation of AKT and subsequent activation of GSK-3β. Activated GSK-3β then promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the downregulation of target genes involved in cell survival, such as Mcl-1.
Caption: Wnt/β-catenin pathway inhibition by CA-1.
Experimental and Logical Workflows
The process of evaluating the differential cytotoxicity of this compound follows a structured workflow, from initial cell culture to the final data analysis.
Caption: General workflow for cytotoxicity assessment.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Combretastatin A1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent cytotoxic compounds like Combretastatin A1 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes exposure risks and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
This compound is a natural stilbenoid with potent anti-cancer properties, acting as a vascular-disrupting agent that targets tumor vasculature.[1][2][3] Due to its cytotoxic nature, any material that comes into contact with this compound, including surplus compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound disposal procedures is not publicly available, information for Combretastatin A4, a closely related compound, and general guidelines for cytotoxic drugs provide a strong basis for safe handling.
Personal Protective Equipment (PPE): Personnel handling this compound waste must use appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents dermal absorption of the cytotoxic compound. |
| Lab Coat/Gown | Disposable, solid-front, back-closing | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound waste should follow a clearly defined and systematic process to ensure the safety of laboratory personnel and the environment.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes unused neat compound, solutions, contaminated consumables (e.g., pipette tips, tubes, vials), and used PPE.
-
Waste Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated solids such as gloves, gowns, and labware should be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-resistant container clearly labeled with its contents and the "Cytotoxic Waste" hazard symbol.
-
-
Labeling: All waste containers must be clearly and conspicuously labeled with the universal symbol for cytotoxic waste.
-
Storage: Cytotoxic waste must be stored in a secure, designated area with limited access, away from general lab traffic, until it is collected for disposal.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company. The preferred method for cytotoxic waste is high-temperature incineration.[6] This process ensures the complete destruction of the hazardous compound.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a suitable decontamination solution, and collect all cleanup materials as cytotoxic waste. Always refer to your institution's specific spill response procedures. By adhering to these guidelines, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Combretastatin A1
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Combretastatin A1, a potent cytotoxic compound. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination. This guide offers detailed, step-by-step procedures for the handling, storage, and disposal of this compound, establishing a robust framework for operational safety in research and development settings.
This compound is a powerful anti-cancer agent that targets tubulin polymerization, a critical process in cell division.[1][2] Due to its cytotoxic nature, it poses significant health risks to researchers upon exposure, which can occur through inhalation of airborne particles, skin contact, or accidental ingestion.[3][4] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. All personnel must be trained in the correct donning and doffing of PPE to prevent self-contamination.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Inner glove cuff tucked under the gown sleeve, outer glove cuff over the gown sleeve. | Prevents skin exposure at the wrist. | |
| Gloves should be powder-free and tested according to ASTM D6978-05.[5][6] | Minimizes inhalation risk from powder and ensures resistance to permeation by cytotoxic drugs. | |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[7] |
| Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[8] | Ensures a secure interface with gloves. | |
| Respiratory Protection | A fit-tested N95 or N100 respirator. | Essential when handling the powdered form of this compound to prevent inhalation of hazardous particles.[5][7] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols, especially when working with solutions.[9][10] |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to provide a controlled and contained environment.[11]
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Verify that the BSC or CACI is functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[7]
-
Assemble all necessary materials, including this compound, solvents, and disposal containers, within the BSC to minimize traffic in and out of the cabinet.
-
Ensure a cytotoxic spill kit is readily accessible.[12]
-
-
Donning PPE:
-
Don shoe covers, inner gloves, gown, outer gloves, and respiratory and eye protection before entering the designated handling area.
-
-
Handling and Experimentation:
-
Carefully unpack the this compound container within the BSC.
-
When weighing the powdered compound, use a dedicated, contained balance within the BSC or a powder containment hood.
-
To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid aerosolization.
-
All manipulations, including pipetting, vortexing, and dilutions, must be performed with care to prevent splashes and spills.
-
-
Post-Experiment Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces within the BSC with an appropriate cleaning agent.
-
Carefully wipe down all containers and equipment before removing them from the BSC.
-
Dispose of the absorbent work mat and any other disposable materials in the designated cytotoxic waste containers.[13]
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent self-contamination: outer gloves, face shield, gown, shoe covers, inner gloves.
-
Dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are critical to protect personnel and the environment.[14]
Waste Segregation and Disposal Protocol:
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a rigid, puncture-resistant, purple-lidded sharps container clearly labeled as "Cytotoxic Waste".[15]
-
Solid Waste: All non-sharp, contaminated solid waste, including gloves, gowns, shoe covers, absorbent pads, and vials, must be placed in thick, leak-proof, purple plastic bags or rigid containers labeled as "Cytotoxic Waste".[14][16]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration.[14]
Visualizing the Workflow
To ensure clarity and adherence to these critical procedures, the following diagrams illustrate the operational and disposal workflows.
Caption: Step-by-step operational workflow for handling this compound.
Caption: Segregation and disposal workflow for this compound waste.
References
- 1. Combretastatin - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. ipservices.care [ipservices.care]
- 11. ecolab.com [ecolab.com]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. benchchem.com [benchchem.com]
- 14. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
